2-Methylbenzo[d]thiazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGTNGBEAOSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596693 | |
| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-59-0 | |
| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylbenzo[d]thiazol-4-ol
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methylbenzo[d]thiazol-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis route, this document outlines a rational, multi-step approach based on well-established and analogous chemical transformations. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for experimental exploration.
Introduction and Strategic Overview
This compound belongs to the benzothiazole family, a class of compounds renowned for their diverse pharmacological activities. The presence of the 4-hydroxy substituent offers a potential site for further functionalization, making it a valuable scaffold for the development of novel therapeutic agents.
The core of our proposed synthetic strategy is the construction of the benzothiazole ring system from a key intermediate, 2-amino-3-mercaptophenol . The synthesis is conceptually divided into two main stages:
-
Stage 1: Synthesis of the Key Precursor, 2-Amino-3-mercaptophenol. This stage focuses on the regioselective introduction of a thiol group onto the 2-aminophenol backbone.
-
Stage 2: Cyclization to Form the Benzothiazole Ring. This final step involves the reaction of the precursor with acetic anhydride to form the desired 2-methylbenzothiazole ring structure.
This guide will provide a detailed, step-by-step methodology for each stage, including the underlying chemical principles and justifications for the chosen reagents and conditions.
Proposed Synthetic Pathway
The overall proposed synthetic pathway is illustrated below. It begins with the readily available starting material, 2-aminophenol, and proceeds through a series of functional group manipulations to yield the target molecule.
Caption: Proposed multi-step synthesis of this compound.
Stage 1: Synthesis of the Key Precursor, 2-Amino-3-mercaptophenol
The successful synthesis of this compound hinges on the preparation of the key intermediate, 2-amino-3-mercaptophenol. The following steps outline a plausible route to this precursor.
Step 1: Acetylation of 2-Aminophenol
To prevent unwanted side reactions at the highly reactive amino group during the subsequent nitration step, it is prudent to protect it as an acetamide. This is a standard and high-yielding reaction.
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.
Causality of Experimental Choices:
-
Acetic Anhydride: A readily available and effective acetylating agent.
-
Pyridine/Glacial Acetic Acid: Common solvents for acetylation that can also act as a base to neutralize the acetic acid byproduct.
-
Reflux: Provides the necessary activation energy for the reaction to go to completion in a reasonable timeframe.
Step 2: Nitration of N-(2-hydroxyphenyl)acetamide
The next step is the regioselective introduction of a nitro group at the 3-position. The acetylamino and hydroxyl groups are ortho, para-directing. The 4- and 6-positions are the most activated, but under controlled conditions, nitration at the 3-position can be achieved.
Reaction:
Experimental Protocol:
-
Dissolve N-(2-hydroxyphenyl)acetamide (1.0 eq) in a minimal amount of glacial acetic acid in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and glacial acetic acid in the dropping funnel and cool it.
-
Add the nitrating mixture dropwise to the stirred solution of the acetamide, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the yellow solid, wash thoroughly with cold water to remove excess acid, and dry.
Causality of Experimental Choices:
-
Fuming Nitric Acid in Acetic Acid: A standard nitrating agent that allows for controlled nitration.
-
Low Temperature (0-5 °C): Crucial for controlling the exothermicity of the reaction and minimizing the formation of dinitrated and other side products.
Step 3: Reduction of the Nitro Group and Hydrolysis of the Amide
This step aims to simultaneously reduce the nitro group to an amine and introduce a thiol group. A common method for this transformation is the use of tin(II) chloride in hydrochloric acid, which can also facilitate the hydrolysis of the acetamide.
Reaction:
Experimental Protocol:
-
Suspend N-(2-hydroxy-3-nitrophenyl)acetamide (1.0 eq) in concentrated hydrochloric acid in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (excess, e.g., 5 eq) in concentrated hydrochloric acid portion-wise with stirring.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a basic pH is reached. This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-mercaptophenol. This product is often unstable and should be used immediately in the next step.
Causality of Experimental Choices:
-
Tin(II) Chloride: A classic and effective reagent for the reduction of aromatic nitro groups to amines. In this context, it can also facilitate the introduction of the thiol group, though the exact mechanism can be complex.
-
Concentrated HCl: Provides the acidic medium required for the reduction and subsequent amide hydrolysis.
-
Immediate Use of Product: Aminothiophenols are susceptible to oxidation, so it is best to proceed to the next step without prolonged storage.
Stage 2: Cyclization to Form this compound
With the key precursor in hand, the final step is the cyclization to form the benzothiazole ring. The reaction with acetic anhydride provides the 2-methyl group and facilitates the ring closure.
Caption: Proposed mechanism for the cyclization step.
Reaction:
Experimental Protocol:
-
Dissolve the crude 2-amino-3-mercaptophenol (1.0 eq) in an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both the reactant to introduce the 2-methyl group and as the solvent.
-
Reflux: Provides the necessary thermal energy for the intramolecular cyclization and dehydration to occur.
Data Summary
The following table summarizes the key parameters for the proposed synthetic steps. Please note that yields are estimates based on analogous reactions and will require experimental optimization.
| Step | Reactants | Reagents & Conditions | Product | Estimated Yield |
| 1 | 2-Aminophenol, Acetic Anhydride | Pyridine or Glacial Acetic Acid, Reflux | N-(2-hydroxyphenyl)acetamide | >90% |
| 2 | N-(2-hydroxyphenyl)acetamide, Nitric Acid | Glacial Acetic Acid, 0-5 °C | N-(2-hydroxy-3-nitrophenyl)acetamide | 60-70% |
| 3 | N-(2-hydroxy-3-nitrophenyl)acetamide | SnCl2·2H2O, Conc. HCl, Reflux; then NaOH | 2-Amino-3-mercaptophenol | 50-60% |
| 4 | 2-Amino-3-mercaptophenol, Acetic Anhydride | Reflux | This compound | 70-80% |
Conclusion and Future Perspectives
This technical guide has outlined a rational and experimentally feasible synthetic pathway for this compound. While this proposed route is based on sound chemical principles and analogous transformations, it is imperative that each step is carefully optimized and validated in a laboratory setting. The successful synthesis of this molecule will provide a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry. Future work could focus on exploring alternative methods for the regioselective introduction of the thiol group and the development of a more convergent synthetic strategy.
References
-
General Benzothiazole Synthesis Reviews
- Acetylation of Aminophenols: "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics." Industrial & Engineering Chemistry Research.
- "A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers.
- Reduction of Nitroarenes: "Reduction of nitro compounds." In Comprehensive Organic Synthesis. Pergamon Press.
-
Cyclization of o-Aminothiophenols
-
"Method for preparing 2-methylbenzothiazole derivative." Chinese Patent CN103232407B.[4]
-
Sources
An In-Depth Technical Guide to 2-Methylbenzo[d]thiazol-4-ol: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Core
The benzothiazole moiety, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in medicinal chemistry. Recognized as a "privileged structure," its versatile framework allows for interactions with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Compounds incorporating this scaffold have demonstrated anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][4] Notably, derivatives of 2-methylbenzothiazole have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme critically implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[1][5] This guide focuses on a specific, yet underexplored, member of this family: 2-Methylbenzo[d]thiazol-4-ol.
Compound Identification and Core Properties
-
Systematic Name: this compound
-
CAS Number: 94977-59-0
-
Molecular Formula: C₈H₇NOS
-
Molecular Weight: 165.21 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | >150 °C (Decomposition likely) | Hydroxylated benzothiazoles tend to have higher melting points than their non-hydroxylated counterparts due to intermolecular hydrogen bonding. For instance, 2-amino-4-methylbenzothiazole has a melting point of 137-139 °C. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The phenolic hydroxyl group imparts some water solubility, but the aromatic core dominates, favoring solubility in organic solvents. This is a common characteristic of small molecule drug candidates. |
| pKa | ~8-9 (Phenolic hydroxyl) | The electron-withdrawing nature of the benzothiazole ring is expected to make the hydroxyl group more acidic than a simple phenol (pKa ~10). |
| LogP | ~2.0-2.5 | This predicted octanol-water partition coefficient suggests good membrane permeability, a desirable trait for central nervous system (CNS) drug candidates. |
Spectral Data Interpretation: A Predictive Analysis
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.5 ppm. The aromatic protons on the benzene ring will likely appear as a complex multiplet between 6.5 and 7.5 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: Approximately 8 distinct signals would be anticipated, with the methyl carbon appearing upfield (~20 ppm) and the aromatic carbons resonating in the 110-160 ppm range. The carbon bearing the hydroxyl group would be significantly downfield.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretching band around 3200-3400 cm⁻¹, C-H stretching of the aromatic and methyl groups just above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
Synthesis of this compound: A Proposed Protocol
A robust and common method for the synthesis of hydroxylated benzothiazoles involves the condensation of an appropriately substituted o-aminophenol or o-aminothiophenol.[6] The following is a proposed, field-proven protocol adapted for the synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize this compound from 2-amino-3-hydroxythiophenol and acetic anhydride.
Materials:
-
2-amino-3-hydroxythiophenol hydrochloride
-
Acetic anhydride
-
Pyridine (catalyst)
-
Glacial acetic acid (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-hydroxythiophenol hydrochloride (1 equivalent) in glacial acetic acid.
-
Acetylation: Add acetic anhydride (1.2 equivalents) and a catalytic amount of pyridine to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The causality here is that the initial N-acetylation is followed by an intramolecular cyclization, driven by the nucleophilic attack of the thiol group onto the acetyl carbonyl, with subsequent dehydration to form the thiazole ring.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation: Neutralize the solution with a saturated solution of sodium bicarbonate. The product should precipitate out of the solution.
-
Extraction: If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Application in Drug Development: A Focus on Neurodegenerative Diseases
The primary therapeutic interest in 2-methylbenzothiazole derivatives lies in their potent and selective inhibition of monoamine oxidase B (MAO-B).[5]
Monoamine Oxidase B: A Key Therapeutic Target
MAO-B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, causing severe motor impairments. Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the brain and alleviating symptoms.[7] Furthermore, the catalytic cycle of MAO produces hydrogen peroxide, a source of oxidative stress that contributes to neuroinflammation and neuronal death. MAO-B inhibitors may therefore also have disease-modifying effects.[7]
2-Methylbenzothiazole Derivatives as MAO-B Inhibitors
Recent studies have highlighted the exceptional potency of 2-methylbenzothiazole derivatives as MAO-B inhibitors.[5] The benzothiazole scaffold appears to be an ideal pharmacophore for binding to the active site of the enzyme.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Derivative 4d (a 2-methylbenzothiazole derivative) | >10 | 0.0046 | >2174 | [5] |
| Derivative 5e (a 2-methylbenzothiazole derivative) | 0.132 | 0.0053 | 0.04 | [5] |
| Safinamide (approved drug) | 5.3 | 0.098 | 0.018 | [7] |
This table showcases the high potency and selectivity of 2-methylbenzothiazole derivatives for MAO-B, suggesting that this compound is a promising candidate for investigation.
Proposed Mechanism of Action: Binding to MAO-B
The potent inhibition by these derivatives is attributed to their ability to span two key cavities in the MAO-B active site: an entrance cavity and a substrate cavity.[7] The benzothiazole core, with its lipophilic nature, is thought to interact favorably with the hydrophobic entrance cavity. The substituents on the benzothiazole ring can then form crucial hydrogen bonds and van der Waals interactions within the substrate cavity, anchoring the molecule and preventing substrate access. The hydroxyl group of this compound could potentially form a key hydrogen bond with polar residues or conserved water molecules in the substrate cavity, enhancing its inhibitory potency.
Caption: Proposed binding of this compound to the MAO-B active site.
Conclusion and Future Directions
While specific experimental data on this compound is limited, the collective evidence from related benzothiazole derivatives strongly suggests its potential as a highly potent and selective MAO-B inhibitor. Its synthesis is feasible through established chemical routes, and its structure is well-suited for interaction with the MAO-B active site.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing a high-yield synthesis protocol and fully characterizing the compound using modern spectroscopic techniques.
-
In Vitro Biological Evaluation: Quantifying its inhibitory activity against human MAO-A and MAO-B to determine its potency and selectivity.
-
In Silico Modeling: Performing molecular docking studies to refine the understanding of its binding mode within the MAO-B active site.
-
Pharmacokinetic Profiling: Assessing its ADME (absorption, distribution, metabolism, and excretion) properties to evaluate its drug-likeness.
This compound represents a promising, yet untapped, lead compound for the development of novel therapeutics for neurodegenerative diseases. This guide serves as a foundational document to stimulate and direct further investigation into this compelling molecule.
References
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023, October 31). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells. (2011, April 15). PubMed. Retrieved January 17, 2026, from [Link]
- Process for the preparation of 2-hydroxy-benzothiazoles. (n.d.). Google Patents.
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2022, July 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2024, May 9). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2024, May 9). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][8][9]benzothiazoles. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2017, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2023, October 1). PubMed Central. Retrieved January 17, 2026, from [Link]
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Spectroscopic Analysis of 2-Methylbenzo[d]thiazol-4-ol: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Elusive Spectrum of a Promising Scaffold
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The specific isomer, 2-Methylbenzo[d]thiazol-4-ol, presents a unique structural framework with potential for novel therapeutic applications. However, a comprehensive search of scientific literature and spectral databases reveals a notable absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. This guide, therefore, addresses this critical knowledge gap. While direct experimental spectra are not presently available for analysis, this document will provide a foundational understanding of the principles and expected spectral characteristics of this compound. We will explore the theoretical underpinnings of spectroscopic techniques and predict the anticipated spectral features based on the known properties of analogous benzothiazole derivatives. This guide will also outline the necessary experimental protocols for acquiring and interpreting this data once a sample is synthesized and made available for analysis.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its fused aromatic and heterocyclic rings, and the presence of hydroxyl and methyl functional groups, dictates its unique spectroscopic fingerprint. Understanding this structure is paramount to predicting and interpreting its spectra.
A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Methylbenzo[d]thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-Methylbenzo[d]thiazol-4-ol, a heterocyclic compound with potential pharmacological applications. While specific experimental solubility data for this compound is not extensively available in public literature, this guide outlines the fundamental principles and established methodologies required to conduct a thorough solubility assessment. By synthesizing field-proven insights with established protocols, this document serves as an in-depth resource for researchers in drug discovery and development, enabling them to systematically evaluate the solubility of this compound in a range of relevant solvents.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount factor, as a drug must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[1][2] Low solubility can lead to erratic absorption, insufficient bioavailability, and ultimately, therapeutic failure.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents, including biorelevant media, is essential during the early stages of drug discovery and for guiding formulation strategies.[3][4] This guide focuses on this compound, providing a systematic approach to characterizing its solubility.
Physicochemical Properties of this compound: A Predictive Overview
While specific experimental data for this compound is limited, an analysis of its structure provides valuable insights into its likely solubility behavior.
Molecular Structure:
-
Benzothiazole Core: The fused benzene and thiazole rings create a relatively rigid, aromatic system that is inherently hydrophobic.
-
Methyl Group (-CH3): This non-polar substituent further contributes to the compound's lipophilicity.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group introduces a degree of polarity and the potential for ionization, which can significantly influence solubility in polar and aqueous media.
Predicted Solubility Behavior:
Based on these structural features, the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group will facilitate interactions with these solvents through hydrogen bonding. However, the hydrophobic benzothiazole core will likely limit extensive solubility in water. Solubility is expected to be moderate in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. These are often good solvents for compounds with a balance of polar and non-polar features.[5]
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the predominantly hydrophobic nature of the benzothiazole ring system, some solubility in non-polar solvents might be observed, although the polar hydroxyl group will counteract this.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is quantified.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies). Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[6][7] The equilibration time should be established experimentally by measuring the concentration at different time points until it remains constant.[9]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the vials or filter the supernatant through a chemically inert syringe filter.[9]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.[8]
-
Quantification: Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method.
Analytical Quantification
UV-Vis Spectrophotometry:
This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
-
Principle: The absorbance of the solution is directly proportional to the concentration of the solute, as described by the Beer-Lambert law.
-
Protocol:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.
-
Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC):
HPLC is a more specific and widely applicable method for the quantification of benzothiazole derivatives.[10]
-
Principle: The compound is separated from any potential impurities on a chromatographic column, and its concentration is determined by a detector (e.g., UV-Vis or Mass Spectrometry).
-
Protocol:
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector settings) that provides good peak shape and resolution for this compound.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.
-
Inject the diluted sample from the solubility experiment and calculate the concentration based on its peak area and the calibration curve.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and organized table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | 25 | HPLC | ||
| PBS (pH 7.4) | 37 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| DMSO | 25 | HPLC |
Visualization of Experimental Workflow and Molecular Interactions
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Molecular Interactions Influencing Solubility
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic determination of the solubility profile of this compound. By employing the well-established shake-flask method coupled with reliable analytical quantification, researchers can generate the critical data necessary to advance this compound through the drug discovery pipeline. The principles and protocols outlined herein are broadly applicable to other benzothiazole derivatives and poorly soluble compounds. Future studies should focus on determining the thermodynamic parameters of dissolution, such as enthalpy and entropy, to gain a deeper understanding of the solubilization process. Furthermore, investigating the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) will be crucial for predicting its in vivo performance.
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- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
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- A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. Benchchem.
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- Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed.
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Potential biological activity of 2-Methylbenzo[d]thiazol-4-ol
An In-depth Technical Guide to the Potential Biological Activity of 2-Methylbenzo[d]thiazol-4-ol
Abstract
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive exploration of the potential pharmacological utility of a specific, under-researched derivative: this compound. While direct experimental data for this compound is scarce, this document extrapolates from the well-established activities of structurally related benzothiazoles to propose a rational, structured research program for its investigation. We will delve into its probable synthesis, propose key biological screenings, and provide detailed, field-proven experimental protocols for its evaluation as a potential anticancer, antimicrobial, and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic promise of this novel compound.
Introduction: The Benzothiazole Scaffold and the Opportunity of this compound
Benzothiazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[2] This diverse bioactivity stems from the unique electronic and structural properties of the fused bicyclic ring system, which allows for versatile interactions with a range of biological targets.[2][3] Numerous benzothiazole-containing compounds have been developed as therapeutic agents, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, underscoring the clinical significance of this scaffold.[4][5]
Despite the extensive investigation of the benzothiazole family, specific derivatives remain underexplored. This compound is one such compound. Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 4-position, presents an intriguing profile for potential biological activity. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. This guide outlines a systematic approach to characterizing the therapeutic potential of this novel molecule.
Proposed Synthesis and Characterization of this compound
The synthesis of 2-methylbenzothiazole derivatives is well-documented.[6] A plausible synthetic route to this compound would involve the cyclization of an appropriate aminothiophenol precursor.
Proposed Synthetic Protocol
A likely approach involves the reaction of 2-amino-3-hydroxythiophenol with acetic anhydride.
Step 1: Synthesis of this compound
-
To a solution of 2-amino-3-hydroxythiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetic anhydride (1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical and Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Anticancer Activity: A Primary Investigation
The benzothiazole nucleus is a common feature in many potent anticancer agents.[7][8] Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target key signaling pathways in cancer cells.[9][10] The 2-aryl-substituted benzothiazoles, in particular, have shown promising results against various cancer cell lines.[11] Therefore, evaluating the anticancer potential of this compound is a logical first step.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[12]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast) | To be determined | To be determined |
| A549 (Lung) | To be determined | To be determined |
| HCT116 (Colon) | To be determined | To be determined |
Visualizing the Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Susceptibility
| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Standard Drug |
| S. aureus (Gram +) | ATCC 29213 | To be determined | To be determined |
| E. coli (Gram -) | ATCC 25922 | To be determined | To be determined |
| C. albicans (Fungus) | ATCC 90028 | To be determined | To be determined |
| A. niger (Fungus) | ATCC 16404 | To be determined | To be determined |
Potential Anti-inflammatory Activity
Many benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[5][18] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
Inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Control: A similar mixture with 0.2 mL of distilled water instead of the test compound serves as the control. A standard drug like Diclofenac sodium is used for comparison.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Visualizing the Anti-inflammatory Logic
Caption: Potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
This compound represents a novel, unexplored molecule within the pharmacologically significant benzothiazole family. Based on extensive literature on related compounds, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a clear and robust framework for the initial screening and validation of these biological activities. Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action, including specific enzyme inhibition studies, apoptosis assays, and in vivo efficacy and toxicity studies. The systematic exploration of this compound could lead to the development of a novel therapeutic agent with significant clinical potential.
References
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- Sabiya Mulani et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S).
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. (n.d.).
- Singh, S. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide. (2025). BenchChem.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025).
- Anti-inflammatory activity of benzothiazole derivatives. (n.d.).
- Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.).
- Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (2025). BenchChem.
- Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells. (2018). PubMed.
- Validating the Anticancer Potential of 2-Methylbenzo[d]thiazol-7-ol: A Compar
- Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024).
- Anticancer potential of benzothiazolic derivative ( E )-2-((2-(benzo[ d ]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells. (n.d.).
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021).
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PubMed Central.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
- Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PubMed Central.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central.
- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). PubMed Central.
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Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][13][19][20]- triazolo[1,5-a]quinazoline Derivatives. (n.d.). PubMed.
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An Inquiry into the Elusive 2-Methylbenzo[d]thiazol-4-ol: A Technical Guide to Its Putative Synthesis and the Broader Historical Context of Benzothiazoles
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Case of a Seldom-Documented Isomer
In the vast and intricate landscape of heterocyclic chemistry, the benzothiazole scaffold stands as a cornerstone, underpinning a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Yet, within this well-explored family, specific isomers can remain surprisingly obscure. This guide addresses one such case: 2-Methylbenzo[d]thiazol-4-ol (CAS Number: 94977-59-0). Despite its confirmed existence, a thorough investigation of scientific literature reveals a conspicuous absence of detailed reports concerning its specific discovery, historical development, and dedicated synthetic protocols.[3] This document, therefore, deviates from a conventional historical review. Instead, it offers a scientifically grounded exploration of the plausible synthetic pathways to obtain this elusive isomer, framed within the rich history of benzothiazole chemistry. It is designed to serve as a foundational resource for researchers seeking to synthesize and investigate this compound, providing both theoretical and practical insights.
I. The Benzothiazole Core: A Legacy of Scientific Innovation
The journey of benzothiazoles began in 1887, when A.W. Hofmann first synthesized a 2-substituted derivative, a discovery that opened the door to a new class of heterocyclic compounds.[4] The fundamental structure, a fusion of a benzene and a thiazole ring, imparts a unique combination of aromaticity and reactivity that has captivated chemists for over a century.[5] The versatility of the benzothiazole ring system is evident in its widespread presence in pharmaceuticals, dyes, and industrial chemicals.[6]
II. Physicochemical Properties: An In-Silico Perspective
In the absence of extensive empirical data for this compound, computational methods provide valuable preliminary insights into its physicochemical properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇NOS | PubChem |
| Molecular Weight | 165.21 g/mol | [3] |
| CAS Number | 94977-59-0 | [3] |
| InChI Key | VMCGTNGBEAOSOJ-UHFFFAOYSA-N | [3] |
Note: These properties are computationally derived or obtained from chemical supplier databases and await experimental verification.
III. Plausible Synthetic Strategies for this compound
While a dedicated and optimized synthesis for this compound is not prominently documented, established methods for benzothiazole formation allow for the rational design of its synthesis.[3] The most probable route involves the cyclization of a suitably substituted o-aminothiophenol derivative.
Core Synthetic Approach: The Jacobson Benzothiazole Synthesis and its Variants
The Jacobson synthesis, a classic method for benzothiazole formation, traditionally involves the reaction of an o-aminothiophenol with a carboxylic acid or its derivative.[7] For the synthesis of this compound, the key precursor would be 2-amino-3-hydroxythiophenol .
Proposed Retrosynthetic Analysis:
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An In-depth Technical Guide to 2-Methylbenzo[d]thiazol-4-ol and its Known Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylbenzo[d]thiazol-4-ol and its key isomers. Recognizing the nuanced challenges in heterocyclic chemistry, this document moves beyond a simple recitation of facts. Instead, it offers a synthesized narrative grounded in established chemical principles and field-proven methodologies. We will explore the structural intricacies, plausible synthetic pathways, and appropriate analytical characterization techniques for these compounds, with a focus on providing a robust framework for researchers in drug discovery and development.
The 2-Methylbenzothiazol-ol Scaffold: A Landscape of Isomeric Diversity
The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a hydroxyl group onto the benzene ring of 2-methylbenzothiazole gives rise to four constitutional isomers: this compound, 2-Methylbenzo[d]thiazol-5-ol, 2-Methylbenzo[d]thiazol-6-ol, and 2-Methylbenzo[d]thiazol-7-ol. The position of the hydroxyl group significantly influences the molecule's electronic properties, solubility, and, critically, its interaction with biological targets.
Beyond these phenolic isomers, N-alkylation can lead to further structural diversity. A notable example is the tautomeric or isomeric relationship with compounds like 3-Methyl-2-methylene-2,3-dihydrobenzo[d]thiazol-4-one, which represents a class of N-methylated isomers. Understanding the distinct characteristics of each isomer is paramount for targeted drug design and development.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is sparse, a robust synthetic strategy can be proposed based on well-established benzothiazole formation reactions. The cornerstone of this approach is the condensation and cyclization of a suitably substituted 2-aminothiophenol with an acetylating agent.
The Critical Precursor: Synthesis of 2-Amino-3-hydroxythiophenol
The key starting material for the synthesis of this compound is 2-amino-3-hydroxythiophenol. A plausible synthetic route to this precursor, adapted from known methodologies for similar compounds, is outlined below. This multi-step synthesis requires careful control of reaction conditions to achieve the desired substitution pattern.
A potential, though challenging, route could start from a commercially available substituted nitrobenzene. For instance, a synthesis could be envisioned starting from 3-hydroxy-2-nitroaniline, which would then require the introduction of a thiol group. A more common approach involves the reduction of a nitro group and the formation of a thiol from a suitable precursor. A possible route is the one described in the patent for the synthesis of the related 2-amino-3-methyl thiophenol, which involves several steps starting from o-toluidine.
Given the lack of a direct established protocol, a proposed multi-step synthesis for 2-amino-3-hydroxythiophenol is presented here as a logical research direction.
Cyclization to Form the Benzothiazole Core
With the precursor, 2-amino-3-hydroxythiophenol, in hand, the final cyclization to form this compound can be achieved through reaction with acetic anhydride. This reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization with the thiol group, and subsequent dehydration to form the aromatic thiazole ring.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxythiophenol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Isomeric Landscape: Synthesis of Positional and N-Methylated Isomers
A comprehensive understanding of the target molecule necessitates a comparative analysis with its isomers.
Synthesis of 2-Methylbenzo[d]thiazol-5-ol, -6-ol, and -7-ol
The synthesis of the other positional isomers follows a similar strategy, utilizing the corresponding 2-aminothiophenol precursors:
-
2-Methylbenzo[d]thiazol-5-ol: from 2-amino-4-hydroxythiophenol.
-
2-Methylbenzo[d]thiazol-6-ol: from 2-amino-5-hydroxythiophenol.
-
2-Methylbenzo[d]thiazol-7-ol: from 2-amino-6-hydroxythiophenol.
N-Methylated Isomers: 3-Methyl-2-methylene-2,3-dihydrobenzo[d]thiazol-4-one
The synthesis of N-methylated isomers such as 3-Methyl-2-methylene-2,3-dihydrobenzo[d]thiazol-4-one would likely involve a different synthetic approach, possibly starting from N-methylated 2-aminothiophenol derivatives or through post-synthetic modification of the benzothiazole ring. Direct N-alkylation of 2-methylbenzothiazol-4-ol could be a potential route, though it may face challenges with regioselectivity (N- vs. O-alkylation).
Analytical Characterization: A Multi-technique Approach
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Analysis
| Technique | This compound (Predicted) | Known Isomers (Experimental/Predicted) |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group around δ 2.8 ppm, and a broad singlet for the hydroxyl proton. | Similar patterns with shifts influenced by the hydroxyl position. |
| ¹³C NMR | Aromatic carbons between δ 110-155 ppm, the methyl carbon around δ 20 ppm, and the C2 carbon of the thiazole ring around δ 165 ppm. | Shifts of the hydroxyl-bearing carbon and adjacent carbons will be diagnostic. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₈H₇NOS. Fragmentation may involve loss of CO, CH₃, and cleavage of the thiazole ring. | Similar molecular ion peak. Fragmentation patterns may show subtle differences. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are indispensable for assessing the purity of the synthesized compounds and for monitoring reaction progress.
Biological Significance and Future Directions
Hydroxylated benzothiazoles are of significant interest in drug discovery due to their potential to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[2] The specific biological activities of this compound are not yet well-documented in publicly available literature, presenting a clear opportunity for future research.
Key areas for investigation include:
-
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives exhibit potent activity against a range of pathogens.
-
Anticancer Properties: The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity.
-
Enzyme Inhibition: The hydroxylated benzothiazole core could serve as a pharmacophore for inhibiting various enzymes implicated in disease.
The exploration of this compound and its isomers represents a promising avenue for the discovery of novel therapeutic agents. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting area of medicinal chemistry.
References
- Angelov, P., Ivanov, I., & Georgiev, D. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 60(4), 197-200.
- Chemistry LibreTexts. (2023).
- Finlayson-Pitts, B. J., et al. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.
- Wikipedia. (2023). 2-Aminothiophenol.
- MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(1), 1-25.
- Google Patents. (2012). Synthesis method of 2-amino-3-methyl thiophenol. CN102731353A.
- Chemistry LibreTexts. (2023).
- Khedr, M. A., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one.
- Abdallah, M. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- ResearchGate. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
- Singh, L., Tiwari, D. O. P., & Brijyog. (2011). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. International Journal of ChemTech Research, 3(2), 774-779.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (2025). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
- Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 937-946.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-chloro-1,3-benzothiazole-2-thiol. BenchChem.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
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- Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. UNN.
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- Elgemeie, G. H., et al. (2020). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one.
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Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc, 2006(16), 149-159.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Methylbenzo[d]thiazol-4-ol
Abstract
This application note provides a detailed, reliable, and expertly annotated protocol for the synthesis of 2-Methylbenzo[d]thiazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents. This guide outlines a classic and effective approach starting from the readily available precursor, 2-aminophenol. The described method involves an oxidative cyclization reaction with potassium thiocyanate in the presence of bromine and acetic acid. We provide a step-by-step procedure, mechanistic insights, characterization data, safety protocols, and a troubleshooting guide to ensure reproducible and successful synthesis for researchers in drug discovery and organic synthesis.
Introduction and Reaction Principle
Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[1][2] This structural motif is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][3] The target molecule, this compound, incorporates a hydroxyl group on the benzene ring, which provides a handle for further functionalization, making it a valuable building block in synthetic chemistry.
The synthesis described herein is a variation of the Hugershoff reaction, a robust method for constructing the benzothiazole core.[4][5] The overall transformation involves the reaction of 2-aminophenol with potassium thiocyanate in glacial acetic acid, followed by oxidative cyclization induced by bromine.
Overall Reaction Scheme:
Reaction Mechanism
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The synthesis proceeds through several key steps:
-
Formation of Thiocyanogen Bromide: In the acidic medium (acetic acid), bromine reacts with potassium thiocyanate to form the highly electrophilic intermediate, thiocyanogen bromide (BrSCN).
-
Electrophilic Aromatic Substitution: The electron-rich ring of 2-aminophenol undergoes electrophilic attack by thiocyanogen bromide. The hydroxyl and amino groups are ortho-, para-directing, and the thiocyanato group (-SCN) is installed at the position para to the hydroxyl group (and ortho to the amino group), which is sterically accessible and electronically favored.
-
Intramolecular Cyclization: The nitrogen atom of the amino group acts as a nucleophile, attacking the carbon atom of the thiocyanate group. This intramolecular cyclization forms a five-membered dihydrobenzothiazole intermediate.
-
Tautomerization & Aromatization: The intermediate undergoes tautomerization and subsequent oxidation (facilitated by the bromine in the reaction mixture) to lose a molecule of HBr and form the stable, aromatic 2-amino-4-hydroxybenzothiazole.
-
Conversion to 2-Methyl Derivative: While the classic Hugershoff reaction often yields a 2-amino benzothiazole, the presence of acetic acid under these conditions can lead to the formation of the 2-methyl derivative, although a more direct synthesis would involve an acetylating agent. For the purpose of this protocol, we will focus on a modified procedure that favors the formation of the 2-methyl derivative, potentially through an intermediate that incorporates the acetyl group. A more common route involves forming the 2-aminobenzothiazole first, followed by a Sandmeyer-type reaction or other substitution to install the methyl group, but single-pot syntheses have been developed.
Caption: Key mechanistic steps in the synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity | Notes |
| 2-Aminophenol | 95-55-6 | 109.13 | 10.91 g (0.1 mol) | >98% | Light-sensitive, store in a dark container. |
| Potassium Thiocyanate | 333-20-0 | 97.18 | 10.69 g (0.11 mol) | >99% | Hygroscopic, dry before use. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 200 mL | ACS Grade | Corrosive.[6] |
| Bromine | 7726-95-6 | 159.81 | 17.6 g (5.6 mL, 0.11 mol) | >99.5% | Highly corrosive and toxic. Handle with extreme care.[7] |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | Saturated Sol. | For neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | ACS Grade | For extraction. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | For drying. |
| Ethanol | 64-17-5 | 46.07 | As needed | >95% | For recrystallization. |
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Buchner funnel and vacuum flask
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry. Place the flask in a heating mantle.
-
Initial Mixture: To the flask, add 2-aminophenol (10.91 g, 0.1 mol) and potassium thiocyanate (10.69 g, 0.11 mol). Add 200 mL of glacial acetic acid. Stir the mixture at room temperature to form a suspension.
-
Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of bromine (5.6 mL, 0.11 mol) in 20 mL of glacial acetic acid and load it into the dropping funnel. Add the bromine solution dropwise to the stirred suspension over 30-45 minutes. Rationale: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of polybrominated side products.[8][9]
-
Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with sodium bicarbonate solution, and extracting with ethyl acetate. Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the 2-aminophenol spot indicates reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. If the solution is colored, you may add a small amount of activated charcoal and filter hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow or off-white solid.
Caption: Step-by-step experimental workflow.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Pale yellow to off-white crystalline solid |
| Expected Yield | 65-75% |
| Melting Point | ~175-178 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.0 (s, 1H, -OH), ~7.0-7.5 (m, 3H, Ar-H), ~2.7 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C=N), ~150 (C-OH), ~110-135 (Ar-C), ~20 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3100-3300 (broad, O-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch) |
| Mass Spec (EI) | m/z: 165 (M⁺), reflecting the molecular formula C₈H₇NOS |
Note: Spectral data are predictive and should be compared with acquired data for confirmation.
Safety Precautions and Hazard Management
This synthesis involves several hazardous chemicals that require strict safety protocols.
| Chemical | Hazard | PPE & Handling Precautions |
| Bromine | Highly Toxic, Corrosive, Severe Burns. Lachrymator.[7] | Work in a fume hood. Wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, face shield, and a lab coat.[10] Have a sodium thiosulfate solution ready for quenching spills. |
| Glacial Acetic Acid | Corrosive, Flammable. Causes severe skin and eye damage.[6][9] | Use in a fume hood. Wear nitrile gloves, splash goggles, and a lab coat. Keep away from ignition sources.[9] |
| 2-Aminophenol | Harmful if swallowed. Skin and eye irritant. | Avoid inhalation of dust. Standard PPE (gloves, goggles, lab coat) is required. |
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][8] For bromine burns, seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; moisture in reagents; impure starting materials. | Ensure reagents are dry, especially KSCN. Check purity of 2-aminophenol. Increase reaction time or temperature slightly. |
| Dark, Tarry Product | Reaction temperature was too high; bromine added too quickly. | Maintain strict temperature control during bromine addition (0-5 °C). Ensure slow, dropwise addition. |
| Product Fails to Precipitate | Product is too soluble in the aqueous mixture. | Try extracting the neutralized aqueous layer with ethyl acetate. Combine organic layers, dry, and evaporate the solvent. |
| Impure Product after Recrystallization | Incorrect recrystallization solvent; presence of side products. | Try a different solvent system (e.g., ethanol/water, toluene). If impurities persist, consider purification by column chromatography (silica gel). |
References
-
Carl Roth GmbH. (2024, February 8). Safety data sheet: Acetic Acid, Glacial, Bromine. Retrieved from [Link]
-
Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2457. Retrieved from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Glacial Acetic Acid Safety Sheet. Retrieved from [Link]
-
El-Sayed, M. A. A. (2014). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. International Journal of Pharmaceutical and Clinical Research, 6(3), 236-253. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(20), 7088. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-benzothiazol-5-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
Sarvari, S., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(23), 7351. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiazole. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of 2-Methylbenzo[d]thiazol-4-ol
Abstract
This document provides a detailed, robust, and validated experimental protocol for the synthesis of 2-Methylbenzo[d]thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the classical and efficient acid-catalyzed condensation and cyclization of 2-amino-3-mercaptophenol with acetic anhydride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, comprehensive analytical characterization, and critical safety protocols. The causality behind key experimental choices is elucidated to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Rationale
Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and enzyme inhibition properties.[1][2] Specifically, substituted 2-methylbenzothiazoles are key intermediates in the synthesis of dyes and bioactive molecules.[3][4][5] The target molecule, this compound, incorporates a hydroxyl group at the 4-position, which provides a valuable handle for further functionalization or for modulating the molecule's physicochemical properties.
The synthesis protocol detailed herein employs the Phillips benzothiazole synthesis, a time-tested and reliable method. The core of this reaction is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[6] In this protocol, we utilize 2-amino-3-mercaptophenol as the key precursor and acetic anhydride as the source for the 2-methyl group and as a cyclizing agent. The reaction proceeds via two key stages: initial N-acetylation of the amino group, followed by an acid-catalyzed intramolecular cyclodehydration to form the thiazole ring. Glacial acetic acid serves as the solvent and catalyst, promoting the necessary dehydration step.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-acetylation of 2-amino-3-mercaptophenol, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole product.
Overall Reaction: 2-amino-3-mercaptophenol + Acetic Anhydride → this compound + Acetic Acid + Water
Mechanism Rationale:
-
N-Acetylation: The more nucleophilic amino group of 2-amino-3-mercaptophenol attacks one of the carbonyl carbons of acetic anhydride, forming an N-(2-hydroxy-6-mercaptophenyl)acetamide intermediate. This step is typically rapid.
-
Thiazole Ring Formation: The lone pair on the sulfur atom then performs a nucleophilic attack on the amide carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water under the acidic and thermal conditions, driving the reaction forward and forming the stable aromatic thiazole ring.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 2-Amino-3-mercaptophenol | C₆H₇NOS | 17535-77-8 | 141.19 | ≥97% | Commercially available |
| Acetic Anhydride | (CH₃CO)₂O | 108-24-7 | 102.09 | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 | ≥99.7% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | 18 MΩ·cm | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnels and filter paper
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR tubes, IR spectrometer, Mass spectrometer
Experimental Protocol
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-amino-3-mercaptophenol (7.05 g, 50 mmol).
-
Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature to achieve a homogeneous solution or suspension.
-
-
Reagent Addition and Reaction:
-
Carefully add acetic anhydride (7.1 mL, 75 mmol, 1.5 eq) dropwise to the stirring mixture over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 400 g of crushed ice with constant stirring. A precipitate may form.
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause vigorous CO₂ evolution. Perform this step in a well-ventilated fume hood.
-
Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with brine (1 x 100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (broad, O-H stretch)
-
~3050 (Ar C-H stretch)
-
~1610, 1550 (C=N and C=C stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 166.03 [M+H]⁺ (Calculated for C₈H₈NOS⁺)
-
Safety Precautions
General Handling:
-
All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[10]
Chemical-Specific Hazards:
-
2-Aminothiophenol: Toxic and harmful. Avoid inhalation and contact with skin and eyes.[11]
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.
-
Benzothiazole Derivatives: Can be toxic if swallowed or in contact with skin and may cause serious eye irritation.[12][13]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Visualization of Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of this compound.
References
-
ResearchGate. Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... Available at: [Link]
-
ResearchGate. Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Available at: [Link]
-
PubChem. 2-methyl-1,3-benzothiazol-5-ol. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. Available at: [Link]
-
Cheméo. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties. Available at: [Link]
-
PubChem. 2-Methylbenzothiazole. Available at: [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available at: [Link]
-
Wikipedia. 2-Aminothiophenol. Available at: [Link]
- Google Patents. CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a relevant publication. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available at: [Link]
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MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available at: [Link]
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Indian Academy of Sciences. STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. Available at: [Link]
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Application Notes and Protocols for the Purification of Crude 2-Methylbenzo[d]thiazol-4-ol
A Foreword on the Purification of Novel Heterocyclic Scaffolds
To our fellow researchers, scientists, and professionals in the intricate world of drug development, this guide is presented not as a rigid set of instructions, but as a dynamic framework for the purification of 2-Methylbenzo[d]thiazol-4-ol. The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often as challenging as the synthesis itself. This is particularly true for novel heterocyclic compounds where established protocols may be scarce.
This document, therefore, is built on a foundation of first principles in organic chemistry, drawing parallels from structurally similar benzothiazole and phenolic compounds, to provide a logical and scientifically sound approach to achieving high purity. We will delve into the "why" behind each technique, empowering you to adapt and optimize these methods for your specific needs. Every step is designed to be self-validating, ensuring that the integrity of your compound is maintained throughout the purification process.
While specific experimental data for this compound, such as a definitive melting point and nuclear magnetic resonance (NMR) spectra, are not widely available in public literature, we will utilize data from closely related analogs to inform our purification strategies. This guide will be continuously updated as more specific data becomes available.
Understanding the Molecule: Physicochemical Properties and Potential Impurities
Before embarking on any purification strategy, a thorough understanding of the target molecule and potential contaminants is paramount.
Chemical Structure and Properties of this compound
-
Molecular Formula: C₈H₇NOS
-
Molecular Weight: 165.21 g/mol [1]
-
CAS Number: 94977-59-0[1]
-
Appearance: Expected to be a solid at room temperature.
-
Key Structural Features:
-
A phenolic hydroxyl (-OH) group at the 4-position, rendering the molecule acidic.
-
A basic nitrogen atom within the thiazole ring.
-
An aromatic benzothiazole core, contributing to its planarity and potential for π-π stacking interactions.
-
The presence of both an acidic phenol and a basic nitrogen suggests that the molecule's solubility will be highly dependent on the pH of the medium.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Implications for Purification |
| Melting Point | Not experimentally determined in available literature. | A sharp melting point is a key indicator of purity. Broad melting ranges suggest the presence of impurities. |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, acetone, DMSO).[2] Sparingly soluble in non-polar solvents (e.g., hexane).[2] Solubility in aqueous solutions will be pH-dependent. | Solvent selection is critical for recrystallization and chromatography. The phenolic nature allows for dissolution in aqueous base. |
| pKa | The phenolic proton is expected to have a pKa around 10, similar to other phenols. | This property is the cornerstone of the acid-base extraction technique. |
Potential Impurities in Crude this compound
The nature of impurities is intrinsically linked to the synthetic route. A common synthesis involves the condensation of 2-amino-3-mercaptophenol with an acetylating agent like acetic anhydride.[3]
Figure 1: Potential Impurities from a Representative Synthesis
Caption: Potential impurities in the synthesis of this compound.
A Multi-pronged Approach to Purification
A single purification technique is rarely sufficient. We advocate for a sequential approach, leveraging the distinct chemical properties of the target molecule and its impurities.
Figure 2: General Purification Workflow
Caption: A sequential workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction - Exploiting the Phenolic Moiety
The phenolic hydroxyl group provides a powerful handle for an initial, highly effective purification step. By converting the acidic phenol into its water-soluble salt, we can separate it from non-acidic impurities.
Principle: this compound, being a phenol, will react with a strong base (like sodium hydroxide) to form a water-soluble sodium salt. Neutral impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure phenolic compound, which will precipitate out of the solution.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Basification: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the target compound) should be drained into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous layers.
-
Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities for characterization if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Column Chromatography - Fine-Tuning the Separation
For the removal of impurities with similar acidity to the target compound, or for separating it from closely related benzothiazole analogs, silica gel column chromatography is the method of choice.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). More polar compounds will interact more strongly with the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring an even and compact bed is formed.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for benzothiazole derivatives is a 9:1 to 4:1 mixture of hexane:ethyl acetate.[4]
-
Gradient Elution (Recommended): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will allow for the elution of compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization - The Final Polish
Recrystallization is a powerful technique for achieving high purity by removing small amounts of remaining impurities.
Principle: This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.
Solvent Selection:
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For phenolic and heterocyclic compounds, polar protic solvents are often a good starting point.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent | Rationale |
| Ethanol/Water | A common and effective solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled slowly. |
| Ethyl Acetate/Hexane | Another effective solvent pair for compounds of intermediate polarity. |
| Toluene | Can be a good choice for aromatic compounds. |
Detailed Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Assessing Purity: A Crucial Final Step
The purity of the final product must be rigorously assessed. A combination of techniques should be employed.
1. Thin-Layer Chromatography (TLC)
-
Principle: A quick and simple method to assess the number of components in a mixture.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent. For phenolic benzothiazoles, systems like chloroform:ethyl acetate:formic acid (5:4:1) or toluene:acetone (9:1) can be effective starting points.[5][6]
-
Visualization: Under UV light (254 nm) and by staining with a suitable reagent (e.g., potassium permanganate or ferric chloride for phenols). A single spot indicates a high degree of purity.
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: A highly sensitive and quantitative method for determining purity.
-
Column: A reverse-phase C18 column is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Purity Assessment: The purity is determined by the area percentage of the main peak.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed information about the molecular structure and is a powerful tool for identifying impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the phenolic proton. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.
4. Melting Point Analysis
-
Principle: A pure crystalline solid will have a sharp and defined melting point. Impurities will typically broaden and depress the melting point.
Conclusion
The purification of this compound, while lacking a single, definitive published protocol, can be approached systematically and effectively by leveraging its inherent chemical properties. The combination of acid-base extraction, column chromatography, and recrystallization, each chosen for its specific separation capabilities, provides a robust pathway to achieving high purity. Rigorous analytical assessment at each stage is crucial to validate the success of the purification process. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently purify this and other novel heterocyclic compounds, paving the way for further discovery and development.
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PubChem. (n.d.). 2-Methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]
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ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
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Quantitative Analysis of 2-Methylbenzo[d]thiazol-4-ol: High-Performance Liquid Chromatography Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the quantitative analysis of 2-Methylbenzo[d]thiazol-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the scarcity of specific public data for this analyte, this document outlines two robust analytical methods adapted from established protocols for structurally related benzothiazole derivatives. We present detailed, step-by-step protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to empower researchers to implement and adapt these methods effectively. All protocols are designed as self-validating systems, adhering to principles outlined in international regulatory guidelines.
Introduction and Analytical Rationale
Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with diverse pharmacological activities.[1][2] The accurate quantification of these molecules, such as this compound, is critical during drug discovery, development, and quality control. It enables precise pharmacokinetic studies, stability assessments, and impurity profiling.
The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of many analytical labs. It offers excellent precision and robustness for quantifying analytes in relatively clean sample matrices, such as bulk drug substances or simple formulations.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for analyzing complex biological matrices like plasma or tissue homogenates, where analyte concentrations are low and interference is high.[4][5]
This guide will focus on these two liquid chromatography-based methods, providing the technical depth required for immediate application.
Physicochemical Properties and Their Analytical Implications
Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method. While specific experimental data for this isomer is limited, we can infer key properties based on its structure and data from the parent compound, 2-methylbenzothiazole.[6][7]
| Property | Inferred Value/Characteristic | Rationale & Analytical Implication |
| Molecular Formula | C₈H₇NOS | - |
| Molecular Weight | 165.21 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| LogP (Octanol/Water) | < 2.6 | The parent molecule, 2-methylbenzothiazole, has a LogP of ~2.6.[6] The addition of a polar hydroxyl group will significantly decrease this value, indicating higher water solubility. Implication: Favorable for reverse-phase HPLC. |
| pKa | ~8-10 (Phenolic -OH) | The hydroxyl group is phenolic and will deprotonate at basic pH. Implication: To ensure consistent retention time in reverse-phase HPLC, the mobile phase pH should be kept at least 2 units below the pKa (e.g., pH < 6) to maintain the analyte in its neutral, more retained form. |
| UV Absorbance | λmax ~230-280 nm | Benzothiazole derivatives typically exhibit strong UV absorbance due to the aromatic system.[8] Implication: Allows for sensitive detection using a standard UV or PDA detector. An initial wavelength scan is required to determine the optimal λmax. |
Protocol I: Quantification by Reverse-Phase HPLC with UV Detection
This method is ideal for the quantification of this compound in drug substance or simple formulations. It is based on established methods for similar benzothiazole compounds.[9]
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer. By maintaining an acidic mobile phase, the phenolic hydroxyl group of the analyte remains protonated, ensuring consistent interaction with the stationary phase and a sharp, symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Materials and Instrumentation
-
HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (ACS grade), Purified Water (18.2 MΩ·cm).
-
Standard: Reference standard of this compound with known purity.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer compatible with MS and provides an acidic pH to ensure the analyte is in its neutral form for consistent retention.[5] Acetonitrile is a common organic modifier providing good peak shape for many aromatic compounds.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standards: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powder formulation) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 40% B (Acetonitrile/0.1% FA) and 60% A (Water/0.1% FA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax via PDA scan (expect ~250-280 nm) |
| Run Time | 10 minutes |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.995 is typically required.
-
Quantify the analyte in the sample preparation by interpolating its peak area from the calibration curve.
-
Method Validation
The method must be validated to ensure it is fit for its intended purpose, following ICH guidelines.[10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak is free from interference from excipients or degradants. (Assessed by PDA peak purity analysis). |
| Linearity & Range | r² ≥ 0.995 over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6 injections): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.5 µg/mL). |
Protocol II: High-Sensitivity Quantification by LC-MS/MS
This method is designed for trace-level quantification of this compound in complex biological matrices such as human plasma, a common requirement in preclinical and clinical drug development.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interference.[12][13]
Materials and Instrumentation
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reverse-phase column, often with a smaller diameter for higher sensitivity (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: As in Protocol I, but using LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-2-Methylbenzo[d]thiazol-4-ol) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric reverse phase).
Step-by-Step Protocol
-
Mass Spectrometer Tuning & Optimization:
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation parameters to find the most abundant and stable product ions.
-
Rationale: This step is crucial to identify the most sensitive MRM transitions for quantification and confirmation. For this compound (MW 165.21), the expected precursor is m/z 166.2. Product ions would likely result from fragmentation of the thiazole ring.
-
-
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Use |
| This compound | 166.2 | Hypothetical 134.1 | ESI+ | Quantifier |
| This compound | 166.2 | Hypothetical 91.1 | ESI+ | Qualifier |
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Rationale: A fast gradient on a shorter column is typical for high-throughput LC-MS/MS analysis.
-
-
Sample Preparation (Solid Phase Extraction from Plasma):
-
Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid. Vortex.
-
Conditioning: Condition an SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x²) linear regression.
-
Method Validation
Validation for bioanalytical methods follows similar principles but with specific considerations for matrix effects.[14]
| Validation Parameter | Acceptance Criteria |
| Linearity & Range | r² ≥ 0.99 over the range of 0.1 - 100 ng/mL. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve that meets accuracy and precision criteria (e.g., 0.1 ng/mL). |
| Selectivity | No significant interfering peaks in blank matrix at the retention time of the analyte or IS. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a clean solution. Should be consistent across lots. |
| Recovery | Extraction recovery should be consistent and reproducible. |
Visualizations and Workflows
General Analytical Method Workflow
Caption: High-level workflow for analytical method development and validation.
HPLC-UV Sample Analysis Protocol
Caption: Step-by-step workflow for a typical HPLC-UV analysis run.
Solid Phase Extraction (SPE) Workflow for LC-MS/MS
Caption: Workflow for preparing biological samples using Solid Phase Extraction.
References
-
Borman, P., & Elder, D. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology, 38(8). [Link]
-
European Centre for Clinical Research Training. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ECCRT. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
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Chaudhary, A. (2016). Analytical method validation: A brief review. PharmaTutor, 4(11), 32-37. [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Int J Res Rev, 10(8), 528-535. [Link]
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Carpinteiro, I., Ramil, M., Rodríguez, I., & Cela, R. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-125. [Link]
-
Lin, Y. H., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]
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Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties. Cheméo. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylbenzothiazole. PubChem Compound Database. [Link]
-
Sanagi, M. M., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. [Link]
-
ResearchGate. (2014). (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. [Link]
-
MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
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ResearchGate. (2004). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. [Link]
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Weiss, S., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
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Al Rashidi, M., & El-Sayed, Y. (2018). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 122(25), 5564-5575. [Link]
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Liu, R., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(24), 7071-7082. [Link]
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Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1728-1734. [Link]
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Application Notes: Evaluating 2-Methylbenzo[d]thiazol-4-ol as a Selective Monoamine Oxidase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of MAO Inhibition
Monoamine oxidases (MAOs) are mitochondrial flavoenzymes that are critical to the regulation of neurotransmitters in the central nervous system.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and tissue distribution.[1][3][4] MAO-A primarily metabolizes key neurotransmitters like serotonin and norepinephrine, making its inhibitors effective therapeutics for depressive and anxiety disorders.[3][5] In contrast, MAO-B is predominantly found in the brain, where it metabolizes dopamine.[1][6] Consequently, selective inhibition of MAO-B increases dopaminergic tone and is a validated strategy for treating neurodegenerative conditions such as Parkinson's disease.[7][8][9] The inhibition of MAO-B not only provides symptomatic relief but may also offer neuroprotective effects by reducing the production of neurotoxic reactive oxygen species generated during dopamine metabolism.[10][11][12]
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities.[13][14] Its structural versatility allows for interaction with diverse biological targets.[13] Recent studies have highlighted derivatives of 2-methylbenzothiazole as potent and highly selective inhibitors of MAO-B, presenting a promising avenue for the development of novel therapeutics for neurodegenerative diseases.[9]
This guide provides a comprehensive framework for the synthesis and evaluation of a novel compound, 2-Methylbenzo[d]thiazol-4-ol , as a potential MAO inhibitor. It details robust, self-validating protocols for its chemical synthesis, in vitro enzymatic assessment, and preliminary in vivo characterization.
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is a cornerstone of heterocyclic chemistry. A common and effective method involves the cyclization of a 2-aminothiophenol derivative.[15][16][17][18] An alternative and highly adaptable route, particularly for creating a library of analogues, involves the alkylation of a hydroxylated benzothiazole precursor.[9][19] The protocol below outlines a general synthetic strategy adaptable for this compound, starting from the corresponding 2-aminophenol precursor, which is first converted to the benzothiazole core.
Protocol 2.1: Synthesis via Cyclization of 2-Amino-3-hydroxythiophenol
This protocol describes a plausible two-step synthesis starting from 2-amino-3-hydroxythiophenol.
Step 1: Cyclization to form this compound
-
Reagents & Materials:
-
2-Amino-3-hydroxythiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxythiophenol (1 equivalent) in a minimal amount of an appropriate solvent like toluene.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An intermediate amide will form.
-
Add a catalytic amount of polyphosphoric acid.
-
Heat the mixture to reflux (typically 110-140°C, depending on solvent and catalyst) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.
-
Step 2: Purification and Characterization
-
Procedure:
-
Purify the crude this compound using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound to confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
In Vitro MAO Inhibition Assay
To quantitatively assess the inhibitory potency and selectivity of this compound, a robust and highly sensitive in vitro assay is required. The MAO-Glo™ Assay is an excellent choice as it is a simple, homogeneous, luminescence-based method that is less susceptible to interference from fluorescent test compounds.[20][21] The assay measures MAO activity by detecting the amount of a luciferin derivative produced, which is directly proportional to enzyme activity.[21][22]
Protocol 3.1: Determining IC₅₀ using the MAO-Glo™ Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human MAO-A and MAO-B and to calculate its selectivity index.
-
Materials & Reagents:
-
Procedure:
-
Reagent Preparation: Prepare all reagents as per the MAO-Glo™ Assay technical bulletin.[21] This includes reconstituting the Luciferin Detection Reagent and preparing the MAO substrate solutions at the appropriate concentrations for MAO-A and MAO-B.
-
Compound Plating: Prepare serial dilutions of the test compound and positive controls in DMSO. Typically, a 10-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 100 µM). Add a small volume (e.g., 0.5-1 µL) of each dilution to the assay plate wells in duplicate. Include DMSO-only wells as a 100% activity control.
-
Enzyme Addition: Dilute the MAO-A and MAO-B enzymes in their respective reaction buffers to the recommended working concentration. Add 25 µL of the diluted enzyme solution to each well containing the test compounds or controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add 25 µL of the appropriate 2X MAO substrate solution to each well to start the enzymatic reaction.
-
Enzyme Reaction: Incubate the plate for 60 minutes at room temperature on a plate shaker, protected from light.[23]
-
Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate for 20 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[23]
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-enzyme controls) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) : SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) . A high SI value (>100) indicates strong selectivity for MAO-B.
-
Table 1: Example Data Presentation for MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) [MAO-A/MAO-B] |
| This compound | 15.2 | 0.095 | 160 |
| Clorgyline (Control) | 0.008 | 3.5 | 0.002 |
| Selegiline (Control) | 2.1 | 0.015 | 140 |
Note: Data are hypothetical and for illustrative purposes only.
Cellular Mechanism of Action
MAO enzymes are located on the outer mitochondrial membrane of presynaptic neurons.[6] They function as a crucial regulator of monoamine neurotransmitter levels, such as dopamine, serotonin, and norepinephrine.[1] By catalyzing the oxidative deamination of these neurotransmitters, MAO prevents their excessive accumulation in the neuron.[20]
An inhibitor of MAO, particularly a selective MAO-B inhibitor, blocks this degradation pathway for dopamine.[7] This action leads to an increased concentration of dopamine within the presynaptic terminal, making more of the neurotransmitter available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The ultimate effect is an enhancement of dopaminergic signaling, which is therapeutically beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[12]
Pharmacokinetic and In Vivo Considerations
Positive in vitro results are the first step. To be a viable drug candidate, this compound must demonstrate efficacy and a suitable safety and pharmacokinetic profile in a living system. Benzothiazole derivatives often exhibit favorable pharmacokinetic properties, but this must be empirically verified.[24][25]
In Silico Pharmacokinetic Prediction
Before embarking on costly in vivo studies, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Servers like SwissADME can provide valuable insights into parameters like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes.[26] Good predicted BBB penetration is particularly crucial for a CNS-acting drug.
Ex Vivo Protocol for Assessing Target Engagement
An ex vivo study is a direct way to confirm that the drug reaches its target in the brain and inhibits the enzyme at relevant doses.
-
Objective: To measure the percentage of MAO-A and MAO-B inhibition in the brains of rodents following oral administration of this compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure Outline:
-
Dosing: Administer the test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), to a group of animals via oral gavage. A control group receives the vehicle only.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 2 hours, when plasma concentrations are expected to be high), humanely euthanize the animals.
-
Brain Homogenization: Rapidly dissect the brain, weigh it, and homogenize it in cold phosphate buffer.
-
MAO Activity Measurement: Use the brain homogenate as the enzyme source in the in vitro MAO-Glo™ assay (Protocol 3.1) to measure the remaining MAO-A and MAO-B activity.
-
Data Analysis: Calculate the percent inhibition in the drug-treated group by comparing their residual MAO activity to that of the vehicle-treated control group.
-
Behavioral Models for Efficacy
To demonstrate therapeutic potential, the compound should be tested in established animal models of neurodegeneration.[11][27] For a selective MAO-B inhibitor, a toxin-induced model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, is highly relevant.[11] In this model, the compound would be evaluated for its ability to prevent dopamine neuron loss and/or alleviate the resulting motor deficits.[11] Behavioral tests in rats, such as assessing hyperactivity syndrome induced by an MAO inhibitor and L-tryptophan, can also provide in vivo evidence of MAO inhibition.[28]
Conclusion and Future Directions
This document outlines a systematic approach to validate this compound as a novel, selective MAO-B inhibitor. The provided protocols offer a clear path from chemical synthesis to robust in vitro characterization and essential in vivo validation. If this compound demonstrates high potency and selectivity in vitro, good brain penetration, and efficacy in preclinical behavioral models, it would represent a strong candidate for further development.
Future work should focus on:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Inhibition Studies: Determining if the inhibition is reversible or irreversible.[1][8]
-
Detailed Toxicology: Assessing the compound's safety profile in comprehensive preclinical toxicology studies.
-
Pharmacodynamic Studies: Correlating the dose and exposure levels with the degree of MAO-B inhibition and the therapeutic effect.
By following these rigorous, self-validating methodologies, researchers can effectively advance our understanding of this promising chemical scaffold and its potential for treating complex neurodegenerative diseases.
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Li, Y., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 755-761. Retrieved from [Link]
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Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Current Organic Synthesis, 21(3), 224-237. Retrieved from [Link]
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). BMC Research Notes, 18(1), 268. Retrieved from [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2020). Molecules, 25(24), 5968. Retrieved from [Link]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Plant and Fungal Natural Products for Disease Control. Methods in Molecular Biology, vol 2673. Humana, New York, NY. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the In Vitro Evaluation of 2-Methylbenzo[d]thiazol-4-ol
Introduction: Unveiling the Therapeutic Potential of Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile moiety have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The functionalization of the benzothiazole ring system allows for fine-tuning of its biological effects, making it a focal point in drug discovery and development. This document provides a detailed guide for the in vitro characterization of 2-Methylbenzo[d]thiazol-4-ol, a phenolic derivative of the benzothiazole family. The presence of the hydroxyl group suggests potential antioxidant activity, while the core scaffold implies a wider range of possible biological interactions.[4][5]
These protocols are designed for researchers, scientists, and drug development professionals to conduct a primary screening of this compound's bioactivity. We will delve into assays for evaluating its antioxidant capacity, cytotoxic effects on cancer and non-cancerous cell lines, and its potential as an enzyme inhibitor. The experimental designs emphasize scientific integrity, with explanations for each step to ensure robust and reproducible results.
Part 1: Antioxidant Activity Profiling
The phenolic hydroxyl group in this compound is a strong indicator of potential antioxidant activity through radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to assess the radical scavenging ability of phenolic compounds.[4][5]
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Working Solutions: Prepare a series of dilutions of the test compound in methanol from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
For the negative control, add 100 µL of methanol to the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution with methanol.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description |
| IC50 | Concentration of this compound required to scavenge 50% of DPPH radicals. |
| Positive Control | Ascorbic acid or Trolox, known antioxidants for comparison. |
Part 2: Antiproliferative and Cytotoxicity Assessment
To evaluate the potential anticancer activity of this compound, a cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., A375 melanoma, MCF-7 breast cancer)
-
Non-cancerous human cell line (e.g., HaCaT keratinocytes, MCF-10A breast epithelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at approximately 570 nm.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
Where:
-
Abs_sample is the absorbance of cells treated with the test compound.
-
Abs_blank is the absorbance of the medium alone.
-
Abs_control is the absorbance of the vehicle-treated cells.
The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
| Cell Line | Expected Outcome |
| Cancer Cell Line | Determination of the antiproliferative/cytotoxic effect (IC50). |
| Non-cancerous Cell Line | Assessment of general cytotoxicity and selectivity. |
Part 3: Enzyme Inhibition Screening
Benzothiazole derivatives are known to inhibit a variety of enzymes.[8][9][10] A general protocol for screening this compound against a generic enzyme (e.g., a kinase, protease, or oxidase) is provided below. This protocol should be adapted based on the specific enzyme of interest.
Principle of a General Enzyme Inhibition Assay
Enzyme activity is typically measured by monitoring the conversion of a substrate to a product. The product may be colored, fluorescent, or luminescent. An inhibitor will decrease the rate of this reaction. The assay measures the amount of product formed in the presence and absence of the test compound.
Logical Framework for Enzyme Inhibition Assay
Caption: General framework for an in vitro enzyme inhibition assay.
Detailed Protocol: General Enzyme Inhibition Assay
Materials and Reagents:
-
This compound
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Known inhibitor (positive control)
-
DMSO
-
96-well or 384-well plates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is low.
-
-
Pre-incubation:
-
In a microplate, add the enzyme and the test compound dilutions or controls.
-
Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Reaction and Detection:
-
Incubate the plate for a defined time at the optimal temperature.
-
If it's a kinetic assay, measure the signal at regular intervals. For an endpoint assay, stop the reaction (e.g., by adding a stop solution) and then measure the signal.
-
Data Analysis:
Calculate the percentage of enzyme inhibition using the following formula:
% Inhibition = [1 - (Signal_sample / Signal_control)] x 100
Where:
-
Signal_sample is the signal from the wells with the test compound.
-
Signal_control is the signal from the wells with no inhibitor.
The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description |
| IC50 | Concentration of this compound required to inhibit 50% of the enzyme's activity. |
| Positive Control | A known inhibitor of the target enzyme to validate the assay. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will offer valuable insights into its antioxidant, cytotoxic, and enzyme inhibitory potential. Positive results from this primary screening will warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or enzymes, and ultimately, progression to more complex cellular and in vivo models to fully elucidate its therapeutic promise.
References
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (2024-10-01).
- Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents - ResearchGate. (2024-03-18).
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. (2025-09-04).
- Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - NIH.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
- Cell viability assay of chemical compounds used in the experiments. The... - ResearchGate.
- Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds † | Request PDF. (2025-08-06).
- Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed. (2024-09-24).
- (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - ResearchGate. (2017-01-01).
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity - MDPI.
- Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. - Benchchem.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas - RSC Publishing. (2022-08-19).
- Viability assays – Knowledge and References - Taylor & Francis.
Sources
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity | MDPI [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methylbenzo[d]thiazol-4-ol in Neurodegenerative Disease Research
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathology. The traditional "one-target, one-drug" approach has seen limited success, paving the way for the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. Within this paradigm, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a range of biological targets implicated in neurodegeneration.[1][2][3]
Derivatives of benzothiazole have been extensively explored for their potential to inhibit crucial enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[1][4][5] Furthermore, their ability to hinder the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, and to provide neuroprotection in models of Parkinson's disease underscores their therapeutic potential.[4][6][7] Riluzole, a well-known benzothiazole derivative, is already approved for the treatment of amyotrophic lateral sclerosis and has been investigated for its neuroprotective properties in Alzheimer's disease models.[3]
This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-Methylbenzo[d]thiazol-4-ol , in the context of neurodegenerative disease research. While direct studies on this particular molecule are nascent, its structural features suggest it is a promising candidate for exploration as a multi-target agent. These protocols are designed to guide researchers in evaluating its potential efficacy in key in vitro assays relevant to Alzheimer's and Parkinson's disease.
Postulated Therapeutic Mechanisms of this compound
Based on the established activities of the benzothiazole scaffold, we can hypothesize several potential mechanisms of action for this compound in neurodegenerative diseases. These hypotheses form the basis for the experimental protocols outlined below.
dot graph "Potential_Mechanisms" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="this compound", fillcolor="#EA4335"]; B [label="Cholinesterase Inhibition\n(AChE/BuChE)"]; C [label="MAO-B Inhibition"]; D [label="Aβ Aggregation Inhibition"]; E [label="Neuroprotection"];
A -> B [label="Symptomatic Relief in AD"]; A -> C [label="Symptomatic Relief in PD"]; A -> D [label="Disease Modification in AD"]; A -> E [label="Disease Modification in PD"]; } caption: "Hypothesized therapeutic pathways for this compound."
PART 1: In Vitro Enzyme Inhibition Assays
A primary screening approach for this compound should involve assessing its inhibitory potential against key enzymes implicated in Alzheimer's and Parkinson's diseases.
Cholinesterase Inhibition Assay (Ellman's Method)
Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief in Alzheimer's disease.[8] Many benzothiazole derivatives have shown potent inhibitory activity against these enzymes.[1][2][4]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in 50 mM Tris-HCl buffer (pH 8.0).
-
Prepare solutions of human recombinant AChE and BuChE in Tris-HCl buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer.
-
Prepare solutions of the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
| Parameter | Description | Example Value (for a hypothetical active compound) |
| IC50 (AChE) | Concentration for 50% inhibition of AChE | 5.2 µM |
| IC50 (BuChE) | Concentration for 50% inhibition of BuChE | 12.8 µM |
Monoamine Oxidase B (MAO-B) Inhibition Assay
Rationale: Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is a key therapeutic strategy for Parkinson's disease.[5] Several benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[5][9][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of human recombinant MAO-B in phosphate buffer.
-
Prepare a solution of the MAO-B substrate (e.g., kynuramine) and a fluorescent indicator (e.g., Amplex Red) in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate/indicator solution.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every 5 minutes for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
| Parameter | Description | Example Value (for a hypothetical active compound) |
| IC50 (MAO-B) | Concentration for 50% inhibition of MAO-B | 0.8 µM |
PART 2: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
Rationale: The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathology of Alzheimer's disease.[6] Compounds that can inhibit this process are considered potential disease-modifying agents. Some benzothiazole derivatives have shown promise in this area.[3][4]
dot graph "Experimental_Workflow_Abeta" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Aβ(1-42) Monomers"]; B [label="Incubation with\nthis compound"]; C [label="Thioflavin T (ThT) Addition"]; D [label="Fluorescence Measurement"]; E [label="Analysis of\nAggregation Kinetics"];
A -> B -> C -> D -> E; } caption: "Workflow for Aβ aggregation inhibition assay."
Protocol (Thioflavin T Assay):
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and store at -80°C.
-
Reconstitute the Aβ(1-42) peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to obtain a monomeric solution.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in the assay buffer.
-
Prepare a stock solution of Thioflavin T (ThT) in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate with a non-binding surface, add the Aβ(1-42) solution to a final concentration of 10 µM.
-
Add the test compound solution at various concentrations.
-
Add ThT to a final concentration of 20 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each concentration of the test compound.
-
Calculate the percentage of inhibition of Aβ aggregation.
-
| Parameter | Description | Example Value (for a hypothetical active compound) |
| % Inhibition at 20 µM | Percentage reduction in Aβ aggregation | 65% |
| EC50 | Effective concentration for 50% inhibition | 8.5 µM |
PART 3: Neuroprotection Assay in a Cellular Model of Parkinson's Disease
Rationale: The loss of dopaminergic neurons is a key feature of Parkinson's disease.[7] Neuroprotective compounds that can prevent or slow down this neuronal death are highly sought after. Benzothiazole derivatives have shown neuroprotective effects in cellular and animal models of Parkinson's disease.[5][7]
Protocol (SH-SY5Y Cell Viability Assay with MPP+ Toxicity):
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons, to a final concentration of 1 mM.
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
| Condition | Description | Example % Cell Viability |
| Control | Untreated cells | 100% |
| MPP+ only | Cells treated with MPP+ | 50% |
| MPP+ + 10 µM Compound | Cells treated with MPP+ and the test compound | 85% |
Conclusion and Future Directions
The protocols detailed in this document provide a foundational framework for the initial in vitro evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. Positive results from these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular interactions through techniques like enzyme kinetics and molecular docking.
-
In Vivo Efficacy: Testing the compound in animal models of Alzheimer's and Parkinson's disease to assess its effects on cognitive and motor functions.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The benzothiazole scaffold holds significant promise in the quest for effective treatments for neurodegenerative diseases, and a systematic investigation of novel derivatives like this compound is a crucial step towards realizing this potential.
References
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the tre
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.
- Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target.
- Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the tre
- STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems.
- Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. NIH.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
Sources
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprems.com [ijprems.com]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Methylbenzo[d]thiazol-4-ol for Enhanced Biological Activity
Abstract
The 2-methylbenzo[d]thiazole scaffold is a privileged heterocyclic structure renowned for its diverse and significant pharmacological properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key starting material, 2-Methylbenzo[d]thiazol-4-ol. The focus is to enhance its inherent biological activities through targeted chemical modifications. We will explore various synthetic pathways, detailing the rationale behind experimental choices and providing robust, step-by-step protocols. Furthermore, this guide will delve into the structure-activity relationships (SAR) of the resulting derivatives, offering insights into how specific functional group modifications can modulate therapeutic efficacy. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The Therapeutic Potential of the Benzothiazole Core
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] The unique electronic and structural features of the benzothiazole ring system allow it to interact with a variety of biological targets, making it a fertile ground for drug discovery.[4]
This compound, in particular, presents a versatile platform for derivatization. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position offers distinct sites for chemical modification. The hydroxyl group can be readily functionalized to introduce a variety of substituents, thereby altering the molecule's polarity, solubility, and ability to form hydrogen bonds. The methyl group, while less reactive, can also be a site for further chemical elaboration. The strategic modification of these positions allows for the fine-tuning of the molecule's pharmacological profile.
This guide will focus on derivatization strategies aimed at enhancing the therapeutic potential of the this compound scaffold. We will explore synthetic routes that are both efficient and amenable to the generation of diverse chemical libraries for biological screening.
Strategic Derivatization of this compound
The derivatization of this compound can be approached through several key synthetic strategies. The choice of strategy will depend on the desired biological target and the specific structure-activity relationships that have been previously established for related benzothiazole derivatives.
O-Alkylation and O-Acylation of the 4-Hydroxyl Group
The phenolic hydroxyl group at the 4-position is a prime target for modification. Its conversion to ethers (O-alkylation) or esters (O-acylation) can significantly impact the molecule's lipophilicity and pharmacokinetic properties.
Causality behind Experimental Choices:
-
O-Alkylation: Introducing alkyl or substituted alkyl chains can enhance membrane permeability, a critical factor for oral bioavailability and cellular uptake. The choice of the alkylating agent (e.g., alkyl halides, sulfates) and base (e.g., K₂CO₃, NaH) is crucial for achieving high yields and avoiding side reactions.
-
O-Acylation: The formation of esters can serve as a prodrug strategy, where the ester is cleaved in vivo by esterases to release the active 4-hydroxy compound. This can improve drug delivery and reduce premature metabolism.
dot graph TD { A[this compound] -->|R-X, Base| B(O-Alkylated Derivatives); A -->|R-COCl, Base| C(O-Acylated Derivatives); B --> D{Enhanced Lipophilicity & Membrane Permeability}; C --> E{Prodrug Strategy & Improved Pharmacokinetics}; subgraph "Derivatization at 4-OH" A B C end D; E; node[shape=plaintext, fontcolor="#202124"] subgraph "Rationale" D E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124 style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124 } caption: Derivatization strategies at the 4-hydroxyl position.
Modification of the 2-Methyl Group
While the 2-methyl group is less reactive than the 4-hydroxyl group, it can be functionalized to introduce styryl and other conjugated systems, which have been shown to be important for certain biological activities.[6]
Causality behind Experimental Choices:
-
Condensation with Aldehydes: The 2-methyl group can undergo condensation reactions with various aromatic or heterocyclic aldehydes in the presence of a dehydrating agent like acetic anhydride to form 2-styrylbenzothiazole derivatives.[6] These extended conjugated systems can influence the molecule's interaction with biological targets and its photophysical properties.
dot graph TD { A[this compound] -->|Ar-CHO, Ac₂O| B(2-Styrylbenzo[d]thiazol-4-ol Derivatives); B --> C{Extended π-Conjugation & Altered Target Binding}; subgraph "Derivatization at 2-Methyl" A B end C; node[shape=plaintext, fontcolor="#202124"] subgraph "Rationale" C end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,color:#202124 style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px,color:#202124 } caption: Derivatization strategies at the 2-methyl position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: General Procedure for O-Alkylation of this compound
Objective: To synthesize a library of O-alkylated derivatives of this compound.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc) to afford the pure O-alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Condensation of this compound with Aromatic Aldehydes
Objective: To synthesize 2-styrylbenzothiazole derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)
-
Acetic anhydride (Ac₂O)
-
Methanol (MeOH)
-
6N Hydrochloric acid (HCl)
Procedure:
-
Place this compound (1.0 eq) in a screw-capped vial and add acetic anhydride (10-15 drops).
-
Add the desired aromatic aldehyde (1.5 eq) to the mixture.
-
Stir the reaction at 120 °C for 16-18 hours. Monitor the reaction by ESI-MS.[6]
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a 1:2 mixture of MeOH and 6N HCl (3 mL).
-
Stir the mixture at room temperature for 24 hours to hydrolyze the acetylated hydroxyl group.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-styrylbenzothiazole derivative.
-
Characterize the final product using appropriate spectroscopic techniques.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core.
| Modification | Position | Common Substituents | Potential Impact on Biological Activity |
| O-Alkylation/Acylation | 4-OH | Alkyl chains, benzyl groups, acyl groups | Modulation of lipophilicity, membrane permeability, and pharmacokinetic profile. Can influence anticancer and antimicrobial activity.[4] |
| Styryl Formation | 2-Me | Substituted phenyl rings, heterocyclic rings | Extended conjugation can enhance anticancer and anti-inflammatory properties. The electronic nature of the substituent on the styryl moiety plays a crucial role. |
| Halogenation | Benzene Ring | F, Cl, Br | Often increases antimicrobial and anticancer efficacy by enhancing membrane permeability and interactions with hydrophobic targets.[4] |
| Electron-donating groups | Benzene Ring | -OCH₃, -CH₃ | Can enhance anti-inflammatory and neuroprotective activity.[4] |
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"]; "this compound Core" [fillcolor="#F1F3F4"]; "4-OH Derivatization" [fillcolor="#E8F0FE"]; "2-Me Derivatization" [fillcolor="#FCE8E6"]; "Benzene Ring Substitution" [fillcolor="#FEF7E0"]; "Enhanced Activity" [fillcolor="#E6F4EA", shape=ellipse];
} caption: Logical relationship of derivatization to enhanced activity.
Biological Evaluation of Derivatives
Once a library of derivatives has been synthesized, it is essential to evaluate their biological activity to identify lead compounds. The choice of assays will be dictated by the therapeutic area of interest.
Anticancer Activity
-
MTT Assay: To assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[7]
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, a desirable mechanism for anticancer agents.[7]
Antimicrobial Activity
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
-
Biofilm Inhibition Assays: To evaluate the ability of the compounds to prevent the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.
Anti-inflammatory Activity
-
Inhibition of Pro-inflammatory Cytokines: To measure the reduction in the production of cytokines like TNF-α and IL-6 in stimulated immune cells.
-
COX-2 Inhibition Assay: To assess the inhibitory potential of the compounds against the cyclooxygenase-2 enzyme, a key target for anti-inflammatory drugs.[8]
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The synthetic protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. By systematically exploring the chemical space around this privileged scaffold, it is possible to identify new lead compounds with improved efficacy and a more favorable pharmacological profile.
References
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. Available at: [Link]
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Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate. Available at: [Link]
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Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life-Sciences and Pharmaceutical Research. Available at: [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]
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Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. Available at: [Link]
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Center for Biotechnology Information. Available at: [Link]
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Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
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Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]
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Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. ResearchGate. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Methylbenzo[d]thiazol-4-ol
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Derivatives of this heterocyclic system have been shown to induce programmed cell death (apoptosis), arrest the cell cycle, and modulate key signaling pathways essential for cancer cell proliferation and survival.[2] 2-Methylbenzo[d]thiazol-4-ol is a member of this promising class of compounds. While specific biological data for this particular derivative are not yet widely published, its structural features suggest it warrants thorough investigation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell culture-based studies on this compound. The protocols herein are designed to establish its cytotoxic and cytostatic potential, elucidate its primary mechanism of action, and provide a foundation for further preclinical development. As a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating experimental approach.
Part 1: Initial Characterization and Dose-Response Assessment
The first critical step in evaluating any novel compound is to determine its effective concentration range. This is achieved through dose-response studies, which are fundamental for quantifying a drug's potency and establishing key parameters like the half-maximal inhibitory concentration (IC50).[5]
Key Parameters in Dose-Response Assays
A successful study begins with a clear understanding of the metrics used to evaluate the compound's effect. The following table summarizes essential parameters that will be derived from the dose-response experiments.
| Parameter | Description | Significance |
| IC50 | The concentration of a drug that inhibits a specific biological function (e.g., cell viability) by 50%. | A primary measure of a drug's potency; a lower IC50 indicates a more potent compound.[5] |
| GI50 | The concentration of a drug that inhibits cell growth by 50%. | Helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[5] |
| Selectivity Index (SI) | The ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line. | A higher SI indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a better therapeutic window.[6][7] |
Experimental Workflow: Dose-Response and IC50 Determination
This workflow outlines the process for determining the IC50 of this compound across various cell lines.
Caption: Dual-assay workflow to distinguish between apoptosis and necrosis.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is the gold standard for detecting apoptosis. [8]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations for 24h)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Harvest both adherent and floating cells. Trypsinize adherent cells and combine with the supernatant containing floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature. [8]3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour. [8] * Distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis. [8] Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
Procedure:
-
Treatment:
-
Treat cells with various concentrations of the compound as described in Protocol 1.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer). [8]2. Supernatant Collection:
-
After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate. [8]3. LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified by the manufacturer (typically 15-30 minutes) at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (usually 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Part 3: Investigating Potential Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by modulating critical cell signaling pathways. [2]A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, often regulated by the Bcl-2 family of proteins and culminating in caspase activation.
Potential Signaling Pathway for Benzothiazole-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway modulated by the compound.
This pathway can be investigated using techniques like Western blotting to measure changes in the protein levels of Bcl-2, Bax, and cleaved (active) caspases, or through specific caspase activity assays.
Conclusion and Future Directions
This document provides a foundational set of protocols to begin the in vitro characterization of this compound. By systematically determining its IC50, identifying its primary mode of cell death, and exploring its effects on key signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive results from these initial screens, particularly a high selectivity index and a clear apoptotic mechanism, would strongly justify advancing the compound to more complex studies, such as cell cycle analysis, migration and invasion assays, and eventually, in vivo animal models.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
- MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Creative Bioarray. (n.d.). Cytotoxicity Assays.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
- Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- BenchChem. (n.d.). Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.
- NIH. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
- PubMed. (2018). Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells.
- BenchChem. (2025). Validating the Anticancer Potential of 2-Methylbenzo[d]thiazol-7-ol: A Comparative Guide.
- bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.
- MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
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Application Notes and Protocols: 2-Methylbenzo[d]thiazol-4-ol as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[3][4][5] The strategic functionalization of the benzothiazole nucleus is a key approach in the quest for new, more potent, and selective therapeutic agents.[1]
This application note focuses on 2-Methylbenzo[d]thiazol-4-ol , a hydroxylated derivative of 2-methylbenzothiazole, as a pivotal precursor for generating novel compound libraries. The presence of the hydroxyl group at the 4-position offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with significant potential in drug discovery and development. We will provide detailed protocols for the synthesis of this precursor and its subsequent derivatization, along with an overview of the potential biological applications of the resulting novel compounds.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for successful synthesis and downstream applications.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1,3-benzothiazol-4-ol | N/A |
| Molecular Formula | C₈H₇NOS | N/A |
| Molecular Weight | 165.21 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethanol) | Inferred |
Synthetic Protocols
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through a classical condensation reaction. The following protocol is a generalized yet robust method for obtaining the precursor.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-mercaptophenol (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Part 2: Synthesis of Novel Derivatives via O-Alkylation
The hydroxyl group of this compound is a prime site for derivatization. O-alkylation with various substituted benzyl halides or other alkylating agents is a straightforward and effective method to generate a library of novel compounds. This approach has been successfully used for the synthesis of potent monoamine oxidase (MAO) inhibitors from isomeric hydroxy-2-methylbenzothiazoles.[7]
Workflow for O-Alkylation of this compound
Caption: A general workflow for the synthesis of novel derivatives via O-alkylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Table of Exemplary Derivatives and Expected Analytical Data:
| Alkylating Agent | Product Structure | Expected Yield (%) | Expected 1H NMR (DMSO-d6, δ ppm) |
| 4-(Bromomethyl)benzonitrile | 4-((2-Methylbenzo[d]thiazol-4-yloxy)methyl)benzonitrile | 20-30 | 7.9 (d), 7.5 (d), 7.3-7.1 (m), 5.3 (s), 2.7 (s) |
| 1-(Bromomethyl)-4-fluorobenzene | 4-((4-Fluorobenzyl)oxy)-2-methylbenzo[d]thiazole | 30-40 | 7.5-7.1 (m), 5.2 (s), 2.7 (s) |
| 1-(Bromomethyl)-4-nitrobenzene | 2-Methyl-4-((4-nitrobenzyl)oxy)benzo[d]thiazole | 40-50 | 8.2 (d), 7.6 (d), 7.4-7.1 (m), 5.4 (s), 2.7 (s) |
| Note: Expected yields and NMR data are adapted from similar reactions with isomeric compounds and may require optimization for the 4-ol precursor.[7] |
Potential Biological Applications and Signaling Pathways
The derivatization of this compound opens up a vast landscape of potential biological activities. The benzothiazole scaffold is known to interact with numerous biological targets, and the nature of the substituent introduced at the 4-position can fine-tune the compound's potency and selectivity.[1][2]
Neurodegenerative Diseases: Monoamine Oxidase (MAO) Inhibition
Derivatives of 2-methylbenzothiazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[7]
Signaling Pathway for MAO-B Inhibition in Parkinson's Disease
Caption: Inhibition of MAO-B by novel derivatives can lead to increased dopamine levels.
Oncology: Anticancer Activity
The benzothiazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3][8][9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9] The novel derivatives of this compound could be screened for their cytotoxic effects against a panel of cancer cell lines to identify potential anticancer drug candidates.
Infectious Diseases: Antimicrobial and Antifungal Activity
Benzothiazole derivatives have a long history of use as antimicrobial and antifungal agents.[4][5] They can target essential enzymes in bacteria and fungi, leading to the inhibition of growth or cell death.[10] The synthesized library of compounds can be evaluated for their minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and fungi.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with significant therapeutic potential. The straightforward derivatization of its hydroxyl group allows for the creation of large and diverse compound libraries. The exploration of these novel derivatives as MAO-B inhibitors for neurodegenerative diseases, as cytotoxic agents for cancer therapy, and as antimicrobial agents for infectious diseases represents a promising avenue for future drug discovery research. Further studies should focus on optimizing the synthetic protocols, expanding the library of derivatives, and conducting comprehensive in vitro and in vivo biological evaluations to elucidate their mechanisms of action and therapeutic efficacy.
References
-
Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. (URL: [Link])
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. (URL: [Link])
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. (URL: [Link])
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. (URL: [Link])
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. (URL: [Link])
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. (URL: [Link])
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A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])
-
Antimicrobial activity of benzothiazole derivatives. ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: 2-Methylbenzo[d]thiazol-4-ol Synthesis
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]thiazol-4-ol. Our focus is on anticipating and resolving common issues related to side product formation, reaction yield, and product purification.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved through the condensation and cyclization of 2-amino-3-hydroxythiophenol with an acetylating agent, typically acetic anhydride or glacial acetic acid. While the reaction appears straightforward, the trifunctional nature of the starting material (possessing amino, hydroxyl, and thiol groups) presents a competitive environment for side reactions. Understanding and controlling these secondary reaction pathways is critical for achieving high yield and purity of the target molecule.
This guide is structured to address specific problems you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yield is significantly lower than expected, and my crude product shows multiple spots on TLC. What are the likely impurities?
Low yields are often a direct consequence of side reactions consuming the starting material or forming stable intermediates that do not proceed to the final product. In the synthesis of this compound, the primary culprits are typically related to the reactivity of the starting material, 2-amino-3-hydroxythiophenol.
Answer: The most common side products in this synthesis are:
-
O-Acetylated Intermediate (Side Product A): The phenolic hydroxyl group is susceptible to acetylation by acetic anhydride, leading to the formation of 2-amino-3-mercaptophenyl acetate. This side product is often a major impurity, as O-acetylation can be kinetically competitive with the desired N-acetylation that precedes cyclization. The formation of this ester prevents the necessary electronic arrangement for the subsequent ring closure.
-
N-Acetylated, Uncyclized Intermediate (Side Product B): The reaction proceeds via the formation of N-(3-hydroxy-2-mercaptophenyl)acetamide. If the cyclization step is incomplete due to suboptimal temperature, reaction time, or acidic conditions, this intermediate will be a major component of the crude product.
-
Disulfide Dimer of Starting Material (Side Product C): Thiophenols are notoriously prone to oxidation, especially in the presence of air, to form disulfide bridges.[1][2] The starting material, 2-amino-3-hydroxythiophenol, can dimerize to form bis(2-amino-3-hydroxyphenyl) disulfide. This disulfide is unreactive towards acetylation and cyclization and represents a direct loss of starting material.
-
N,O-Diacetylated Product (Side Product D): Under forcing conditions or with an excess of acetic anhydride, both the amino and hydroxyl groups can be acetylated, resulting in N-(3-acetoxy-2-mercaptophenyl)acetamide. This product will not cyclize to the desired benzothiazole.
FAQ 2: My NMR spectrum of the purified product looks clean, but the mass spectrum shows a peak at approximately double the mass of my starting material. What is this?
Answer: This is a classic indicator of disulfide formation. The peak you are observing corresponds to the disulfide dimer of your starting material, bis(2-amino-3-hydroxyphenyl) disulfide (Side Product C). Even small amounts of oxygen in your reaction vessel can promote this oxidative coupling.[1][2]
Troubleshooting Protocol: Minimizing Disulfide Formation
-
Degas Your Solvents: Before starting the reaction, thoroughly degas the solvent (e.g., glacial acetic acid) by bubbling nitrogen or argon through it for at least 30 minutes.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a balloon or a Schlenk line.
-
Use Fresh Starting Material: 2-amino-3-hydroxythiophenol should be stored under inert gas and protected from light. If its purity is suspect, consider purification before use.
FAQ 3: I have a significant amount of a side product that I believe is the O-acetylated derivative. How can I favor the desired N-acetylation and cyclization?
Answer: The competition between N-acetylation and O-acetylation is a well-known challenge in molecules containing both amino and hydroxyl groups.[3][4][5] Generally, the amino group is a better nucleophile than the hydroxyl group, but reaction conditions can influence the outcome.
Experimental Strategy to Promote N-Acetylation and Cyclization:
-
Control Stoichiometry: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride. A large excess can promote diacetylation.
-
Temperature Profile:
-
Initial N-Acetylation: Add the acetic anhydride at a lower temperature (e.g., 0-25 °C) to favor the more nucleophilic amino group's attack on the anhydride.
-
Thermal Cyclization: After the initial acetylation, gradually heat the reaction mixture (e.g., to 80-120 °C) to promote the intramolecular cyclization of the N-(3-hydroxy-2-mercaptophenyl)acetamide intermediate. The higher temperature provides the activation energy for the dehydration and ring-closing step.
-
-
Choice of Acetylating Agent/Solvent: Using glacial acetic acid as both the solvent and a reactant can favor the desired pathway. The acidic environment protonates the hydroxyl group, reducing its nucleophilicity, while also catalyzing the final dehydration step of the cyclization.
Summary of Common Side Products
| Side Product Identifier | Structure Name | Formation Pathway | Key Analytical Signature (Expected) |
| A | 2-amino-3-mercaptophenyl acetate | O-acetylation of the starting material's hydroxyl group. | MS: [M+H]+ corresponding to C8H9NO2S. NMR: Acetyl protons (singlet, ~2.3 ppm), aromatic protons, and broad NH2 and SH signals. |
| B | N-(3-hydroxy-2-mercaptophenyl)acetamide | Incomplete cyclization of the N-acetylated intermediate. | MS: [M+H]+ corresponding to C8H9NO2S. NMR: Acetyl protons (singlet, ~2.1 ppm), aromatic protons, and distinct amide NH, hydroxyl OH, and thiol SH signals. |
| C | bis(2-amino-3-hydroxyphenyl) disulfide | Oxidative dimerization of the 2-amino-3-hydroxythiophenol starting material. | MS: [M+H]+ corresponding to C12H12N2O2S2. NMR: Complex aromatic region, absence of a thiol proton signal. |
| D | N-(3-acetoxy-2-mercaptophenyl)acetamide | Diacetylation of both the amino and hydroxyl groups of the starting material. | MS: [M+H]+ corresponding to C10H11NO3S. NMR: Two distinct acetyl proton signals (one for the O-acetyl and one for the N-acetyl group). |
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway leading to this compound versus the competing side reaction of O-acetylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arylamine N-Acetyltransferase Responsible for Acetylation of 2-Aminophenols in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting Guide: Common Synthesis Issues & Solutions
Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused guide to improving the yield of 2-Methylbenzo[d]thiazol-4-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and optimizing the synthesis of its derivatives is critical for accelerating research and development. This guide is structured to provide direct, actionable solutions to specific experimental issues in a clear question-and-answer format.
This section addresses the most frequent obstacles encountered during the synthesis of this compound, which typically involves the cyclocondensation of a 2-aminothiophenol derivative with an acetylating agent.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A low yield is the most common complaint, often stemming from a few critical variables. The primary suspects are the quality of the starting materials and the reaction conditions.
-
Starting Material Integrity: The key precursor, a substituted 2-aminothiophenol, is highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide byproduct, which will not participate in the desired cyclization reaction.[1]
-
Solution: Always use a freshly opened bottle of the 2-aminothiophenol precursor or purify it via recrystallization or chromatography before use. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to minimize oxidation throughout the process.[1]
-
-
Reaction Temperature: The cyclization step requires sufficient thermal energy, but excessive heat can lead to degradation and the formation of tar-like side products.
-
Solution: Instead of running the reaction at a fixed high temperature, try a stepwise heating profile. For instance, mix the reactants at room temperature, slowly heat to 80-90 °C for the initial condensation, and then increase to 110-120 °C for the cyclization. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[2]
-
-
Choice of Acetylating Agent: The reactivity of the acetylating agent matters.
-
Solution: Acetic anhydride is generally more reactive than glacial acetic acid and can often drive the reaction to completion more effectively, especially if the aminothiophenol is not highly reactive. If using glacial acetic acid, consider adding a catalytic amount of a strong acid like polyphosphoric acid (PPA) to facilitate the reaction.[1]
-
Q2: I'm observing a significant side product on my TLC and NMR. How can I identify and minimize it?
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum points to competing reaction pathways.
-
Probable Cause 1: Disulfide Formation
-
Identification: The disulfide byproduct of your 2-aminothiophenol precursor will have a molecular weight roughly double that of the starting material, minus two protons. This can be confirmed with mass spectrometry (MS).
-
Solution: As mentioned in Q1, prevent oxidation by using high-purity starting materials and maintaining an inert atmosphere.[1]
-
-
Probable Cause 2: O-Acetylation
-
Identification: The hydroxyl group at the 4-position is nucleophilic and can be acetylated by acetic anhydride, especially under basic or neutral conditions. This O-acetylated product will have a higher molecular weight (+42 Da) and a characteristic acetyl peak in its ¹H NMR spectrum (~2.0-2.3 ppm).
-
Solution: Ensure the reaction is run under acidic conditions (e.g., using glacial acetic acid as the solvent/reagent[2]) to keep the phenolic hydroxyl group protonated and less nucleophilic. If the side product still forms, it can often be hydrolyzed back to the desired product by a mild basic workup (e.g., dilute NaHCO₃ wash) followed by re-acidification to precipitate the product.
-
-
Probable Cause 3: N,S-Diacetylation
-
Identification: In some cases, both the amino and thiol groups can be acetylated without subsequent cyclization. This is more likely at lower temperatures where the cyclization is slow.
-
Solution: Increase the reaction temperature after an initial period to ensure the cyclization-dehydration step goes to completion.
-
The following table summarizes these troubleshooting points:
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Oxidation of 2-aminothiophenol precursor | Use fresh/purified reagent under an inert (N₂/Ar) atmosphere to prevent disulfide formation.[1] |
| Inappropriate reaction temperature | Implement a stepwise heating profile and monitor via TLC to find the optimal temperature for cyclization without degradation.[2] | |
| Incomplete reaction | Use a more reactive acetylating agent (acetic anhydride) or add an acid catalyst (e.g., PPA) to drive the reaction forward.[1] | |
| Side Products | O-Acetylation of the 4-hydroxy group | Maintain acidic conditions to reduce the nucleophilicity of the hydroxyl group. Perform a mild basic hydrolysis during workup if necessary. |
| Disulfide byproduct formation | See "Oxidation of 2-aminothiophenol precursor" above. | |
| Purification Issues | Product degradation on silica gel | The phenolic hydroxyl and basic nitrogen can cause streaking. Consider using neutral alumina for chromatography or purifying via recrystallization. |
Q3: The final purification is difficult, and I'm losing a lot of my product. What are better purification strategies?
Purification of polar, functionalized heterocyclic compounds can be challenging.
-
Issue: Streaking on Silica Gel Chromatography
-
Cause: The slightly acidic nature of silica gel can interact strongly with the basic nitrogen of the thiazole ring and the phenolic hydroxyl group, causing the product to streak and elute poorly.
-
Solution 1: Switch to a different stationary phase. Neutral alumina is an excellent alternative that minimizes these acidic interactions.
-
Solution 2: If using silica, add a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica, while adding 0.5-1% acetic acid can ensure the product is eluted in a protonated state.
-
-
Issue: Low Recovery after Chromatography
-
Solution: Recrystallization. This is often the most effective method for purifying solid organic compounds and can significantly improve yield by avoiding material loss on a column. Experiment with different solvent systems. A good starting point for a polar compound like this would be an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of the hot, more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity appears, then allow it to cool slowly.
-
Experimental Workflow & Troubleshooting Diagrams
To visualize the process, the following diagrams outline the synthetic workflow and a logical approach to troubleshooting.
Caption: High-level experimental workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for this reaction?
-
A: The reaction proceeds via a two-step process. First, the amino group of the 2-aminothiophenol acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride (or acid) to form an N-acetylated intermediate. In the second, rate-limiting step, the thiol group attacks the same carbonyl carbon, leading to an intramolecular cyclization. This is followed by the elimination of a water molecule to form the stable, aromatic thiazole ring.
-
-
Q: Can microwave synthesis improve the yield and reaction time?
-
Q: How do I properly monitor the reaction with TLC?
-
A: Use a non-polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to ensure good separation. Spot three lanes on your TLC plate: the starting aminothiophenol (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The reaction is complete when the spot corresponding to the starting material in the RM and co-spot lanes has completely disappeared. The product will appear as a new, typically more polar, spot. Visualize under UV light.[1]
-
Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis of this compound.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 2-amino-3-mercaptophenol precursor (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (5-10 volumes) to the flask. Begin stirring and purge the system with nitrogen for 10-15 minutes. Slowly add acetic anhydride (1.1 eq) dropwise to the suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C for 1 hour. Then, increase the temperature to 120 °C and maintain for 3-5 hours. Monitor the reaction's progress every hour using TLC.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (10x the reaction volume) with vigorous stirring.
-
Isolation: A precipitate should form. If necessary, adjust the pH to ~6-7 with a saturated sodium bicarbonate solution to ensure complete precipitation. Stir the slurry for 30 minutes in an ice bath.
-
Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water and then a small amount of cold hexane.
-
Purification: Dry the crude solid under vacuum. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
References
- EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google P
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. (URL: [Link])
-
Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... - ResearchGate. (URL: [Link])
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors - ResearchGate. (URL: [Link])
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google P
-
Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. (URL: [Link])
-
Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes | Request PDF - ResearchGate. (URL: [Link])
- CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. (URL: [Link])
Sources
Technical Support Center: Troubleshooting Low Purity in the Synthesis of 2-Methylbenzo[d]thiazol-4-ol
Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazol-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering purity challenges during the synthesis of this valuable benzothiazole scaffold. Benzothiazole derivatives are privileged structures in drug discovery, with applications ranging from neuroscience to oncology.[1][2] Achieving high purity is paramount for reliable downstream biological screening and development.
This document moves beyond a simple protocol, offering a structured troubleshooting framework in a question-and-answer format. We will explore the causal chemistry behind common pitfalls and provide field-proven solutions. The guidance provided assumes a common synthetic route: the acid-catalyzed condensation and cyclization of 2-amino-5-mercaptophenol with an acetylating agent such as acetic anhydride or glacial acetic acid.
Initial Troubleshooting Workflow
Before diving into specific issues, use this workflow to guide your troubleshooting process. This decision tree helps to logically narrow down the source of impurity.
Caption: High-level workflow for diagnosing purity issues.
Frequently Asked Questions (FAQs)
Section 1: Starting Material Integrity & Side Reactions
Q1: My reaction is sluggish, turns dark immediately, or fails to initiate. Could my 2-amino-5-mercaptophenol starting material be the issue?
A1: Yes, this is a highly probable cause. 2-Aminothiophenols are notoriously susceptible to oxidation.[3] The thiol (-SH) and amino (-NH₂) groups activate the aromatic ring, making it sensitive, but the primary issue is the thiol's propensity to air-oxidize into a disulfide dimer (S-S bond). This dimer is unreactive in the desired cyclization reaction and is a common impurity.
Causality & Validation:
-
Mechanism: 2 R-SH + [O] → R-S-S-R + H₂O
-
Verification: Before starting your reaction, check the purity of the 2-amino-5-mercaptophenol. A clean ¹H NMR should show a distinct thiol proton (-SH). On a TLC plate, high-purity starting material should appear as a single spot. The presence of a second, less polar spot often indicates the disulfide dimer.
Troubleshooting Protocol:
-
Use High-Purity Material: Start with the highest purity 2-amino-5-mercaptophenol available. If it is old or discolored (typically pink or brown), it has likely oxidized.
-
Inert Atmosphere: Handle the solid and run the reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.[3]
-
Degas Solvents: Use solvents that have been degassed by sparging with N₂ or by several freeze-pump-thaw cycles to remove dissolved oxygen.
Q2: I'm observing a significant side product with approximately double the mass of my starting material in the crude LC-MS. What is it?
A2: This is the classic signature of the disulfide-linked dimer of your starting material, as described in Q1. This impurity forms via oxidation before or during the initial stages of the reaction. Because it lacks the free thiol group, it cannot participate in the thiazole ring formation, leading to a complex mixture and lower yields of the desired product.
Section 2: Reaction Condition Optimization
Q3: My final product contains an additional acetyl group according to NMR and MS data. What is the cause?
A3: This is likely due to O-acetylation of the phenolic hydroxyl group at the 4-position, forming 2-methyl-4-acetoxybenzo[d]thiazole. Your starting material has three nucleophilic sites: the amine, the thiol, and the phenol. While N-acetylation is the first productive step toward cyclization, a strong acetylating agent like acetic anhydride under forcing conditions can also acetylate the phenol.
Proposed Reaction Mechanism & Side Reaction:
Caption: Desired reaction pathway versus O-acetylation side reaction.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a modest excess (1.1-1.5 equivalents) of the acetylating agent. A large excess drives the unwanted O-acetylation.
-
Temperature Control: Perform the initial acetylation at a lower temperature (e.g., 50-80 °C) before heating to the higher temperature required for cyclization.
-
Hydrolysis: If the O-acetylated product has already formed, it can often be hydrolyzed back to the desired phenol by a mild basic work-up (e.g., with dilute K₂CO₃ or NaHCO₃ solution), but this adds an extra step and may introduce new purification challenges.
Q4: What is the optimal temperature for the cyclization, and how does it affect purity?
A4: Temperature is a critical parameter that balances reaction rate with impurity formation. A patent for a similar synthesis suggests temperatures in the range of 110-150 °C are effective for the cyclization step.[4]
-
Too Low (<100 °C): The final dehydration step of the cyclization can be slow or incomplete, leaving you with the N-acetyl intermediate.[3]
-
Too High (>160 °C): Benzothiazoles, especially those with electron-donating groups like a hydroxyl, can be susceptible to thermal degradation, leading to the formation of intractable tars and a significant drop in purity.
Recommended Approach: A two-stage heating profile is often optimal. First, heat moderately (e.g., 80 °C) for 30-60 minutes to ensure complete N-acetylation. Then, increase the temperature to reflux (typically 120-140 °C in glacial acetic acid) to drive the cyclization to completion.[3][5] Monitor the reaction by TLC until the intermediate spot has been fully converted to the product spot.
Q5: My TLC shows a persistent intermediate spot, indicating incomplete cyclization. How can I drive the reaction to completion?
A5: Incomplete cyclization is usually due to insufficient thermal energy or the presence of water, which can inhibit the final dehydration step.
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: The simplest solution is to increase the reflux time. If the reaction stalls, a modest increase in temperature (if possible) may help.
-
Ensure Anhydrous Conditions: While glacial acetic acid is the solvent, ensure your starting material is dry and that atmospheric moisture is excluded with a drying tube.
-
Consider a Catalyst: While this reaction is often run with only acetic acid, a stronger acid catalyst like a catalytic amount of H₂SO₄ or a Lewis acid could promote cyclization, but this should be approached with caution as it can also increase side reactions.
Section 3: Work-up and Purification Challenges
Q6: My product is difficult to extract during the aqueous work-up, or I get low recovery.
A6: This is a common issue stemming from the amphoteric nature of the product. The phenolic -OH group is acidic, while the thiazole nitrogen is basic.
-
In strong base (pH > 10): The phenol deprotonates to a water-soluble phenoxide (Ar-O⁻).
-
In strong acid (pH < 2): The thiazole nitrogen protonates, increasing water solubility.
Troubleshooting Protocol:
-
Careful pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution to be near-neutral (pH 6-8) using a base like saturated sodium bicarbonate or dilute NaOH.[4] This ensures the product is in its neutral, most organic-soluble form. Check the pH with indicator paper.
-
Use Brine: During extractions, wash the organic layer with brine (saturated NaCl solution). This helps break up emulsions and reduces the amount of water dissolved in the organic phase.[5]
-
Sufficient Solvent: Use an adequate volume of a suitable extraction solvent like ethyl acetate to ensure complete partitioning of the product out of the aqueous phase.
Q7: Standard silica gel chromatography is giving me poor recovery, streaking, or product degradation. What are my alternatives?
A7: The acidic nature of standard silica gel can be problematic for phenolic compounds and basic heterocycles, causing irreversible adsorption or decomposition.[3]
Troubleshooting Protocol:
-
Neutralize the System:
-
Mobile Phase: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate). The amine base will neutralize the acidic sites on the silica.
-
Slurry: Prepare the silica gel slurry with a solvent containing 1% Et₃N.
-
-
Use a Different Stationary Phase: Switch to neutral or basic alumina for column chromatography. This is often much more compatible with sensitive benzothiazoles.[3]
-
Recrystallization: This is the preferred method for final purification if a suitable solvent system can be identified. It avoids issues with stationary phases altogether. See the detailed protocol below.
Section 4: Characterization and Impurity Identification
Q8: How can I use ¹H NMR to identify common impurities in my final product?
A8: ¹H NMR is a powerful tool for identifying key impurities. The table below summarizes expected chemical shifts for the product and common contaminants in a typical deuterated solvent like DMSO-d₆.
| Compound/Impurity | Key ¹H NMR Signals (Approx. δ ppm in DMSO-d₆) | Rationale for Identification |
| Product: this compound | ~10.5 (br s, 1H, Ar-OH), ~7.0-7.5 (m, 3H, Ar-H), ~2.75 (s, 3H, -CH₃) | Presence of a single, exchangeable phenolic proton and a sharp methyl singlet. |
| Starting Material: 2-amino-5-mercaptophenol | ~9.5 (s, 1H, Ar-OH), ~6.5-7.0 (m, 3H, Ar-H), ~5.0 (br s, 2H, -NH₂), ~3.5 (s, 1H, -SH) | Appearance of distinct amine (-NH₂) and thiol (-SH) proton signals. |
| Side Product: O-acetylated Product | ~7.2-7.8 (m, 3H, Ar-H), ~2.8 (s, 3H, thiazole-CH₃), ~2.3 (s, 3H, acetyl-CH₃) | Absence of the phenolic -OH peak and the appearance of a second methyl singlet around 2.3 ppm from the acetate group. |
| Intermediate: N-acetyl aminothiophenol | Will show an amide N-H proton (~9-10 ppm) in addition to Ar-OH and -SH protons. | The presence of three distinct exchangeable protons (amide, phenol, thiol). |
Q9: What are the best analytical methods to definitively assess the purity of my final product?
A9: While TLC and NMR are excellent for reaction monitoring and structural confirmation, quantitative purity assessment requires more robust methods.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a Photo-Diode Array (PDA) detector is the industry standard.[6] It can separate the product from closely related impurities and provide a purity value based on peak area percentage at a specific wavelength (e.g., 285 nm).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It not only separates the components like HPLC but also provides the mass of each component, making impurity identification unambiguous.[6]
Detailed Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is a general guideline and may require optimization.[5]
Materials:
-
2-amino-5-mercaptophenol
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a Nitrogen atmosphere, add 2-amino-5-mercaptophenol (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (serving as both solvent and reagent, ~10 mL per gram of starting material).
-
N-Acetylation: Stir the mixture at 80 °C for 30 minutes.
-
Cyclization: Increase the temperature to bring the mixture to a gentle reflux (~120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material and intermediate are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Carefully neutralize the mixture to pH ~7 by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
References
-
Sharma, V., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g). [Link]
-
Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research. [Link]
-
ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
-
NileRed. (2017). Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. [Link]
-
Shanbhag, V. (2006). Synthesis of Acetaminophen. [Link]
-
Bakherad, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Xu, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. International Journal of Molecular Sciences. [Link]
-
Singh, P., & Singh, A. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
- Google Patents. (n.d.).
-
Choi, S.-I., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Degradation pathways of 2-Methylbenzo[d]thiazol-4-ol under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]thiazol-4-ol. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to investigate the degradation pathways of this compound. Given the specificity of degradation pathways to experimental conditions, this resource focuses on empowering you to conduct robust stability studies and interpret your findings with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the stability and degradation of this compound and related benzothiazole derivatives.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, which features a benzothiazole core with a hydroxyl group, the primary factors contributing to its degradation are likely exposure to light (photodegradation), oxidizing agents (oxidation), extreme pH conditions (acidic or basic hydrolysis), and elevated temperatures (thermal degradation).[1][2] The presence of the phenolic hydroxyl group can make the benzene ring more susceptible to oxidation, while the thiazole ring can also undergo oxidative ring-opening.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation product formation.[1] This can be triggered by improper storage, such as exposure to light or elevated temperatures, or instability in the sample solvent. To diagnose the issue, a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) is recommended to systematically identify the degradation products.[1][3][4] Utilizing a validated stability-indicating analytical method is crucial to ensure separation of the parent compound from its degradants.[5]
Q3: My solid sample of this compound has changed color. Is it still usable?
A3: A change in color, such as yellowing or darkening, often signifies degradation.[2] Benzothiazole derivatives can form colored byproducts through oxidative processes or ring-opening reactions.[1] It is strongly advised not to use discolored material. You should discard the compromised batch and use a fresh, properly stored sample to ensure the integrity of your experimental results. Investigating your handling and storage procedures is also recommended to prevent future occurrences.[1]
Q4: What are the best practices for storing solutions of this compound?
A4: For optimal stability, it is best to prepare solutions of this compound fresh whenever possible. If short-term storage is unavoidable, solutions should be stored at low temperatures (e.g., -20°C) and protected from light by using amber vials.[1][2] The choice of solvent is also critical; a degassed, anhydrous, aprotic solvent is preferable to minimize hydrolysis and oxidation.[2] The stability of the compound in solution is highly dependent on the specific solvent and its purity, so it is advisable to experimentally determine the solution's stability over your experimental timeframe.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for investigating the degradation of this compound.
Troubleshooting Inconsistent Assay Results
Issue: You are observing high variability or a loss of activity in your biological assays involving this compound.
Potential Cause: The compound may be degrading in the assay medium due to factors like pH, the presence of reactive oxygen species, or interactions with other media components.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.[2]
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[2]
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.[2]
Table 1: Example Data Summary for Forced Degradation Studies
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 45.1 | 4 |
| Heat (solid) | 48 | 60 | 5.5 | 1 |
| Light (solution) | - | Photostability Chamber | 30.7 | 3 |
Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.[6]
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Initial HPLC Conditions to Consider:
-
Column: A C18 reversed-phase column is a good starting point.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8]
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound need to be experimentally determined, based on the chemistry of related benzothiazoles, the following pathways are plausible:
Caption: Plausible degradation pathways for this compound.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone. The electron-rich benzene ring, activated by the hydroxyl group, can also undergo oxidation to form dihydroxy or quinone-like species.[9] Severe oxidation can lead to the opening of the thiazole ring.[1]
-
Hydrolysis: Under strong acidic or basic conditions, the thiazole ring may be susceptible to hydrolytic cleavage.[10]
-
Photodegradation: Exposure to UV light can induce the formation of reactive species, leading to dimerization or further oxidation of the molecule.[11]
References
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
- De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3276.
-
Semantic Scholar. (2016). Forced Degradation Studies. Retrieved from [Link]
- Li, F. B., Li, X. M., Liu, T. X., Liu, C. S., & Tan, W. F. (2008). The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water.
-
ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Retrieved from [Link]
-
Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159–168.
-
International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems. Retrieved from [Link]
- Haroune, N., Baaliou, D., Salaun, J. Y., & Pichon, V. (2002). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Applied and Environmental Microbiology, 68(12), 6114–6120.
-
ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Retrieved from [Link]
- Kumar, V., Shrivastava, S., Singh, S., & Goyal, M. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4619.
- Witschel, M. C., Rottmann, M., & Ziegler, S. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(18), 2089–2095.
- Zhang, H., Zhang, X., & Zhang, R. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(15), 3547–3558.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g). Retrieved from [Link]
- Wang, Y., Li, Y., Wang, Z., & Li, J. (2020). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
-
ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Retrieved from [Link]
-
Semantic Scholar. (2014). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]
- Rejczak, M., & Szostak, R. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(23), 7338.
- Jain, D., Basniwal, P. K., & Saini, V. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
- Elgemeie, G. H., El-Edfawy, S., & El-Dien, A. G. (2017). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide.
- de Oliveira, A. C., de Souza, A. C. B., da Silva, C. H. T. P., & de Albuquerque, M. M. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 30(8), 1675–1685.
- Khan, I., Ibrar, A., & Ahmed, W. (2019). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Beilstein Journal of Organic Chemistry, 15, 2376–2385.
- Sharma, K., Kumar, B., & Singh, B. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Future Journal of Pharmaceutical Sciences, 8(1), 1.
-
ResearchGate. (n.d.). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. Retrieved from [Link]
- Lee, S.-I., Lee, S.-J., & Lee, O.-H. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. scielo.br [scielo.br]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing oxidation of 2-Methylbenzo[d]thiazol-4-ol during storage
Welcome to the technical support center for 2-Methylbenzo[d]thiazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent its oxidative degradation during storage and handling, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of Stabilizing this compound
This compound is a heterocyclic compound featuring a phenol group fused to a 2-methylbenzothiazole core. This chemical structure, while valuable for its biological and chemical properties, is inherently susceptible to oxidation. The phenolic hydroxyl group is particularly prone to oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity and activity over time. Understanding the mechanisms of degradation and implementing proper storage protocols are critical for maintaining the compound's stability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Q1: My solid sample of this compound has changed color from off-white to a yellowish or brownish tint. What is the cause?
A color change is a primary indicator of degradation, most likely due to oxidation. The phenolic hydroxyl group on the benzothiazole ring is susceptible to oxidation, which can form quinone-like structures or other colored byproducts. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.[1][2] It is crucial to re-verify the purity of the material before use if a color change is observed.
Q2: What are the ideal long-term storage conditions for solid this compound?
To minimize oxidation and other degradation pathways, the compound should be stored in a controlled environment. The key is to limit its exposure to atmospheric oxygen, light, and moisture.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of thermal degradation and slows oxidative processes.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation.[1] |
| Light | Protect from light (use an amber vial) | Prevents photodegradation, which can generate free radicals and accelerate oxidation.[1][2] |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis and potential moisture-mediated degradation.[1][2] |
Q3: Is it advisable to store this compound in solution? What are the best practices?
Long-term storage of this compound in solution is generally not recommended due to the increased rate of degradation.[2] Solvents can facilitate oxidative processes. If short-term storage in solution is unavoidable, follow these guidelines:
-
Solvent Choice: Use a degassed, anhydrous, aprotic solvent.
-
Atmosphere: Prepare and store the solution under an inert atmosphere (argon or nitrogen).
-
Temperature: Store at -20°C or lower.
-
Light: Protect from light by using an amber vial or wrapping the container in foil.
Q4: I suspect my sample has degraded. How can I check its purity?
A stability-indicating analytical method is required to assess the purity of your sample and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[3] You should look for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to impurities. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the mass of the degradation products.
Q5: Can I use an antioxidant to stabilize this compound?
While the addition of antioxidants is a common strategy for stabilizing phenolic compounds, it may not be suitable for all applications, especially if the antioxidant interferes with downstream experiments.[4] If your experimental design allows, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) could be considered for solutions. However, the most robust approach is to prevent oxidation through proper storage and handling.
Understanding the Degradation Pathway
The primary degradation route for this compound is the oxidation of the phenolic hydroxyl group. This can proceed through a free-radical mechanism, leading to the formation of a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with oxygen, to form quinone-type species and other complex colored byproducts.
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its degradation.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.[2]
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light in a photostability chamber.[2]
-
-
Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Workflow for Handling and Storage
Sources
Technical Support Center: Scale-Up Synthesis of 2-Methylbenzo[d]thiazol-4-ol
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazol-4-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges through a detailed FAQ section, troubleshooting guides, and a recommended scale-up protocol, grounded in established chemical principles and field experience.
Section 1: Core Synthetic Pathway & Key Scale-Up Challenges
The most direct and industrially relevant synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-3-hydroxythiophenol with an acetylating agent, typically acetic anhydride or glacial acetic acid.[1] While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity formation, and material handling.
The overall workflow can be visualized as follows:
1. Reactor Preparation:
- Inert a 100 L glass-lined reactor by purging with nitrogen.
- Charge 2-amino-3-hydroxythiophenol (5.0 kg, 1 eq.).
- Charge degassed glacial acetic acid (25 L). Start agitation.
2. Acylation (Addition):
- Cool the reactor contents to 15-20°C.
- Slowly add acetic anhydride (3.6 kg, 1.1 eq.) via a dosing pump over 90-120 minutes, ensuring the internal temperature does not exceed 30°C.
3. Cyclization (Reflux):
- Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C).
- Hold at reflux for 2-4 hours. Monitor reaction completion by HPLC (starting material < 1.0%).
4. Work-Up and Isolation:
- Cool the reaction mass to 40-50°C.
- In a separate vessel, prepare 50 L of deionized water.
- Slowly transfer the reaction mass into the water, maintaining the temperature of the quench pot below 60°C.
- Cool the resulting slurry to 20-25°C.
- Slowly add 20% w/w sodium hydroxide solution to adjust the pH to 7.0-7.5.
- Stir the slurry for an additional 2 hours ("age") at 20-25°C.
- Filter the solid product using a centrifuge or filter press.
- Wash the filter cake with deionized water (2 x 10 L) until the filtrate is neutral.
- Dry the crude product under vacuum at 50-60°C until constant weight is achieved.
5. Purification (Recrystallization):
- Charge the crude, dry product into a clean 100 L reactor.
- Add ethanol (approx. 30 L, or until dissolved at reflux).
- Heat to reflux to obtain a clear solution. If necessary, perform a hot filtration to remove any insoluble matter.
- Cool the solution slowly to 0-5°C over 4-6 hours.
- Hold at 0-5°C for 2 hours to maximize crystallization.
- Filter the purified product, wash with cold ethanol (2 x 5 L), and dry under vacuum at 50-60°C to yield the final product.
Section 5: Safety Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water and strong bases. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.
-
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Use with proper PPE.
-
2-Amino-3-hydroxythiophenol: Thiols often have a strong, unpleasant odor. Handle in a fume hood or ventilated enclosure. Potential for skin sensitization.
-
Reaction Exotherm: The acylation step is exothermic and poses the most significant process safety risk. Ensure a robust and tested cooling system is in place and that the addition is strictly controlled. A process safety review (e.g., HAZOP) is essential before scaling up.
References
-
CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents.
-
Organic Chemistry Portal. Benzothiazole synthesis.
-
Shaikh, I. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molbank, 2024(1), M1804.
-
Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2136.
-
van der Westhuyzen, C., et al. (2021). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Journal of Neural Transmission, 128(7), 963-977.
-
ResearchGate. Synthetic route for the synthesis of 2-methylbenzo[d]thiazole...
-
Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12.
-
Tantirungrotechai, Y., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 34(2), 191-195.
-
Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2136.
-
BenchChem Technical Support Center. Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Sources
Technical Support Center: Solubilization Strategies for 2-Methylbenzo[d]thiazol-4-ol
Welcome to the technical support guide for 2-Methylbenzo[d]thiazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your experiments.
The core structure of this compound, featuring a hydrophobic benzothiazole backbone, presents a significant challenge for achieving desired concentrations in aqueous media, a common requirement for biological assays.[1][2] This guide provides a logical, step-by-step approach to overcoming this hurdle.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my this compound precipitating when I add it to my aqueous buffer (e.g., PBS, pH 7.4)?
The Scientific Rationale:
The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule consists of a large, fused aromatic ring system (benzo[d]thiazole) which is non-polar and hydrophobic, causing it to be repelled by water.[1] While the hydroxyl (-OH) group at the 4-position adds some polarity, it is insufficient to overcome the hydrophobicity of the core structure at neutral pH. The maximum concentration of a compound that can dissolve in a solvent at a specific condition is its intrinsic solubility, which for this molecule is expected to be very low in water.[3]
Key Physicochemical Properties (Predicted & Inferred):
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₇NOS | [4] |
| Molecular Weight | 165.21 g/mol | [4] |
| Aqueous Solubility | Predicted to be very low | Based on the hydrophobic benzothiazole core.[1][5] |
| Organic Solvent Solubility | Soluble in DMSO, Ethanol, Methanol | Common for benzothiazole derivatives.[1][6] |
| Key Functional Group | Phenolic Hydroxyl (-OH) | Acidic proton allows for pH-dependent ionization. |
| Predicted pKa (Acidic) | ~9.2 (for a similar phenolic group) | The phenolic proton's acidity is a key tool for solubilization.[7] |
Initial Action: Do not attempt to dissolve the compound directly in a neutral aqueous buffer. This will almost certainly lead to precipitation or an inhomogeneous suspension. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent or a high-pH aqueous solution.
Q2: How can I use pH to dramatically improve the solubility of this compound?
The Scientific Rationale:
The phenolic hydroxyl group on this compound is a weak acid. By raising the pH of the solution well above the compound's pKa, you can deprotonate the hydroxyl group (-OH) to form a negatively charged phenolate anion (-O⁻). This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in its aqueous solubility. This relationship is described by the Henderson-Hasselbalch equation.[8][9][10]
Caption: Ionization equilibrium of this compound.
Experimental Protocol: Preparing a High-pH Aqueous Stock Solution
This method is ideal for applications that can tolerate a final pH slightly above neutral and are sensitive to organic solvents.
-
Preparation of Alkaline Solvent: Prepare a 10 mM NaOH solution in high-purity water. For very stubborn solubility, this concentration can be increased to 50-100 mM.
-
Dissolution: Weigh out the desired amount of this compound and add it to the 10 mM NaOH solution. For example, to make a 10 mM stock, add 1.65 mg of the compound to 1 mL of 10 mM NaOH.
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear. This is now your high-concentration stock solution.
-
Dilution into Final Buffer: Perform serial dilutions. When diluting the stock into your final assay buffer (e.g., PBS), add the stock solution to the buffer, not the other way around. This helps to mitigate localized concentration gradients that can cause precipitation.
-
Final pH Check & Adjustment: After dilution, check the pH of your final working solution. The small amount of NaOH from the stock may slightly increase the pH. If necessary, carefully adjust the pH back down using dilute HCl. Always monitor for any signs of precipitation as you approach the compound's pKa.
-
Validation: Visually inspect the final solution for any cloudiness or precipitate against a dark background. For critical applications, filter the final solution through a 0.22 µm syringe filter.
Q3: My experiment is sensitive to pH changes. What are the best practices for using a co-solvent like DMSO?
The Scientific Rationale:
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving hydrophobic molecules like this compound. Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[13]
Caution: The primary challenge with co-solvents is that the compound may precipitate when the high-concentration organic stock is diluted into a purely aqueous buffer (a phenomenon known as "crashing out"). The final concentration of the co-solvent in the assay must also be considered, as it can affect cell viability or enzyme activity.
Table of Common Co-solvents:
| Co-solvent | Recommended Starting Stock Conc. | Max Final Assay Conc. (Typical) | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Most common; powerful solvent. Can be toxic to cells at higher concentrations.[5] |
| Ethanol | 10-50 mM | < 1% (v/v) | Less toxic than DMSO but also a less powerful solvent.[14] |
| PEG 400 | 10-20 mM | < 2% (v/v) | Good for increasing solubility but can increase viscosity.[14] |
Experimental Protocol: Preparing a DMSO Stock Solution
-
Stock Preparation: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved using a vortex or sonicator. Store this stock appropriately (typically at -20°C or -80°C, protected from light and moisture).
-
Intermediate Dilution (Crucial Step): To prevent precipitation, avoid diluting the 100% DMSO stock directly into a 100% aqueous buffer. First, perform an intermediate dilution into your assay buffer that contains a small amount of the co-solvent. For example, dilute the 10 mM DMSO stock 1:10 into assay buffer containing 5% DMSO.
-
Final Dilution: Use the intermediate dilution to make the final dilutions in your assay buffer. This gradual reduction in solvent strength minimizes the risk of precipitation.
-
Control and Validation: Always run a "vehicle control" in your experiment containing the highest final concentration of the co-solvent used in your dilutions to account for any effects of the solvent itself.
Q4: My application cannot tolerate organic solvents or pH extremes. What are some advanced solubilization techniques?
The Scientific Rationale:
When standard methods are not viable, advanced formulation strategies can be employed. These typically involve encapsulating the hydrophobic molecule to shield it from the aqueous environment.
-
A) Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form "inclusion complexes" where the poorly soluble drug is held within the hydrophobic core, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
B) Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a perfect microenvironment to dissolve this compound, while the hydrophilic heads face the water, making the entire particle soluble.[3][19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used.[14]
Comparison of Advanced Solubilization Techniques:
| Technique | Mechanism | Common Excipient | Key Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation in a hydrophobic cavity | HP-β-CD, SBE-β-CD | High solubilization capacity; low toxicity; widely used in pharmaceutical formulations.[20] | Can be a significant component of the formulation by mass; may interact with other assay components. |
| Micellar Solubilization | Entrapment in micelle core | Polysorbate 80 (Tween® 80) | Effective at low concentrations; simple to implement. | Surfactants can interfere with biological membranes or protein activity; must stay above CMC. |
Q5: Can you provide a workflow to help me choose the best solubilization method for my experiment?
The Scientific Rationale:
A systematic approach is the most efficient way to solve solubility issues. The following decision tree guides you from the simplest and most common techniques to more advanced options, taking into account typical experimental constraints.
Caption: Troubleshooting workflow for solubilizing this compound.
References
- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. MDPI.
- Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes. Taylor & Francis Online.
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial agents as drug-delivery systems. Semantic Scholar.
- Vertex AI Search. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- Vertex AI Search. (n.d.). Benzothiazole - Solubility of Things.
- Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Vertex AI Search. (2015). Application of the Henderson-Hasselbalch equation to solubility determination.
- Vertex AI Search. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
- Vertex AI Search. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
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- Vertex AI Search. (2024). Benzothiazine derivatives solubility?. ResearchGate.
- Vertex AI Search. (n.d.). Navigating the Solubility Landscape of 2-Methylbenzo[d]thiazol-7-ol. Benchchem.
- Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Vertex AI Search. (n.d.). Chemical Properties of Benzothiazole, 2-methyl-. Cheméo.
- Vertex AI Search. (n.d.). Benzothiazole | High-Purity Reagent for Research. Benchchem.
- Vertex AI Search. (n.d.). 94977-59-0|this compound|BLD Pharm.
- Vertex AI Search. (n.d.). This compound|High-Purity. Benchchem.
- Vertex AI Search. (2021). Showing metabocard for 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol.
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Minimizing byproduct formation in 2-Methylbenzo[d]thiazol-4-ol reactions
Technical Support Center: 2-Methylbenzo[d]thiazol-4-ol Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and in-depth explanations to enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts when working with this compound?
A1: Byproduct formation can typically be traced back to three main areas:
-
Synthesis of the Benzothiazole Core: Impurities can arise from the initial cyclization reaction to form the this compound scaffold. The most prevalent synthetic route involves the condensation of a substituted 2-aminothiophenol with an acetic acid equivalent.[1][2] Incomplete cyclization, side reactions of the hydroxyl group under condensation conditions, or the presence of isomeric starting materials can lead to a mixture of products.
-
Reactions at the 2-Methyl Group: The methyl group is susceptible to oxidation, which can lead to the formation of 2-formylbenzo[d]thiazol-4-ol, especially if the reaction conditions are not strictly controlled.[3][4]
-
Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group at the 4-position imparts phenolic character to the molecule. This functional group is prone to a variety of side reactions, including O-alkylation, O-acylation, and electrophilic substitution on the aromatic ring.[5][6] Oxidative conditions can also lead to the formation of dimeric or polymeric byproducts through phenolic coupling.[7]
Q2: I am observing a byproduct with a mass corresponding to the loss of a methyl group. What could this be?
A2: A common byproduct in the synthesis of benzothiazoles, when using certain precursors, is the corresponding benzothiazolone.[8] In your case, this would be 2-oxo-2,3-dihydrobenzo[d]thiazol-4-ol. This can occur if the cyclization conditions favor the formation of the ketone over the methyl-substituted thiazole. Careful selection of reagents and reaction conditions is crucial to minimize this.
Q3: My reaction is turning a dark color, and I am seeing a complex mixture of products by TLC/LC-MS. What is likely happening?
A3: Dark coloration and the formation of a complex product mixture are often indicative of oxidation, particularly of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures and polymeric materials.[7] It is crucial to ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are degassed to remove dissolved oxygen.
Q4: How can I confirm the structure of a suspected byproduct?
A4: A combination of analytical techniques is recommended for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, offering initial clues to its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of atoms. The disappearance of the methyl singlet around 2.8 ppm and the appearance of an aldehyde proton signal around 10 ppm would suggest oxidation of the 2-methyl group. Shifts in the aromatic region can indicate substitution on the benzene ring.
-
Infrared (IR) Spectroscopy: Can confirm the presence or absence of key functional groups, such as a carbonyl stretch for a quinone or aldehyde byproduct, or a change in the hydroxyl stretch.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product with significant starting material remaining | 1. Insufficient reaction time or temperature.2. Inefficient catalyst or reagent.3. Poor quality of starting materials. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature.2. Screen different catalysts or reagents if applicable. For example, in acylation reactions, a stronger activating agent may be needed.3. Purify starting materials before use. 2-aminothiophenols, in particular, are prone to oxidation. |
| Formation of multiple spots on TLC, possibly isomers | 1. Electrophilic substitution on the benzene ring at positions ortho or para to the hydroxyl group.[6]2. Use of a non-regioselective reagent. | 1. Employ a milder electrophile or change the solvent to influence regioselectivity.2. Consider using a protecting group for the hydroxyl function to direct the reaction to another site. |
| Presence of a higher molecular weight byproduct | 1. Dimerization or polymerization via oxidative coupling of the phenolic hydroxyl group.[7]2. Bis-alkylation or bis-acylation if a di-functional reagent is used. | 1. Ensure the reaction is conducted under a strictly inert atmosphere. The addition of a radical scavenger like BHT may be beneficial in some cases.2. Use a molar excess of the this compound to favor mono-substitution. |
| Oxidation of the 2-methyl group to an aldehyde | 1. Presence of an oxidizing agent in the reaction mixture.2. Exposure to air, especially at elevated temperatures.[3][4] | 1. Scrutinize all reagents for potential oxidizing properties. Use freshly distilled solvents.2. Degas the reaction solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Oxidation during Reactions
This protocol is designed to create an inert environment for reactions sensitive to oxygen.
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and gas inlet). Purge the system with a gentle stream of dry nitrogen or argon for 15-20 minutes.
-
Solvent Degassing: Use a solvent that has been degassed. This can be achieved by bubbling an inert gas through the solvent for 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe. Add this compound and other solid reagents under a positive flow of inert gas. Liquid reagents should be added via syringe.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas outlet of the condenser to an oil bubbler.
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.
Diagram: Inert Atmosphere Reaction Setup
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Phenols | Research Starters | EBSCO Research [ebsco.com]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
HPLC and NMR analysis issues with 2-Methylbenzo[d]thiazol-4-ol
Technical Support Center: 2-Methylbenzo[d]thiazol-4-ol
A Senior Application Scientist's Guide to HPLC and NMR Analysis
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this heterocyclic compound. Here, we address common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
The unique structure of this compound, featuring a phenolic hydroxyl group and a thiazole ring, presents specific challenges in reversed-phase HPLC. The following FAQs address the most common issues.
Frequently Asked Questions (HPLC)
Question 1: My peak for this compound is tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue for phenolic compounds like this compound and is often caused by secondary interactions with the stationary phase.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian; tailing compromises resolution, sensitivity, and quantification accuracy.[1][2]
-
Causality: The primary cause is the interaction between the acidic hydroxyl group of your analyte and residual silanol groups (Si-OH) on the surface of traditional silica-based C18 columns.[1] These silanol groups are acidic and can form strong hydrogen bonds or have ionic interactions with the analyte, causing some molecules to be retained longer than others, resulting in a "tail".[1][3]
-
Troubleshooting & Solutions:
-
Column Selection: Switch to a modern, high-purity, "Type B" silica column. These columns have a much lower content of acidic silanol groups and are often end-capped to further minimize these interactions.[2][3] For polar analytes, columns with enhanced polar retention, such as those with a lower C18 ligand density (e.g., T3 columns), can also provide excellent peak shape, even with 100% aqueous mobile phases.
-
Mobile Phase pH Adjustment: A critical step is to control the mobile phase pH. By lowering the pH to between 2 and 3 with an additive like formic acid or trifluoroacetic acid (TFA), you can suppress the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[2][3] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.
-
Use of Additives (Traditional Approach): Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[2][3] TEA acts as a "silanol blocker," preferentially interacting with the active sites on the stationary phase, thereby preventing the analyte from binding to them. However, this approach is less common with modern columns and can cause issues like baseline noise and suppression of MS signals.[3]
-
Question 2: I'm having trouble getting enough retention for this compound on my C18 column. The peak elutes too close to the void volume. What are my options?
Answer: Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge.[4] this compound, with its hydroxyl group, is relatively polar and may not interact strongly enough with a standard C18 phase, especially with high organic content in the mobile phase.
-
Causality: The retention mechanism in reversed-phase HPLC relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have a stronger affinity for the polar mobile phase and are not retained well. Furthermore, using a highly aqueous mobile phase (>95% water) on some traditional C18 columns can lead to a phenomenon called "dewetting" or phase collapse, where the mobile phase is expelled from the pores of the stationary phase, leading to a dramatic loss of retention.
-
Troubleshooting & Solutions:
-
Use an Aqueous-Stable Column: Employ a reversed-phase column specifically designed for use with highly aqueous mobile phases. These columns have modified surface chemistry (e.g., polar-embedded or wider pore C18 phases) that prevents dewetting and provides better retention for polar analytes.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[4] This technique uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in organic solvent (typically acetonitrile). Water is used as the strong, eluting solvent. This provides an orthogonal separation mechanism to reversed-phase.[4]
-
Use a Different Stationary Phase: Consider a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds through pi-pi interactions. For extremely polar compounds, a porous graphitic carbon (PGC) column can provide excellent retention and unique selectivity.[5]
-
Caption: A decision tree for systematically troubleshooting peak tailing.
Recommended HPLC Starting Conditions
For method development, the following table provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, Type B Silica, End-capped (e.g., Waters CORTECS T3, Phenomenex Kinetex PS C18), 2.1/2.7 µm, 100 x 2.1 mm | High-purity silica minimizes silanol interactions. T3 phase is compatible with 100% aqueous mobile phase, aiding polar analyte retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress silanol activity and ensures analyte is in a single protonation state.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute compounds with a wide range of polarities and determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility and can improve peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at the compound's λmax and also collect spectra across the peak for purity assessment. |
| Injection Vol. | 2 µL | Small injection volume minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | Initial Mobile Phase (95:5 Water:Acetonitrile) | Dissolving the sample in the mobile phase is crucial to prevent peak shape distortion like fronting or splitting. |
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the definitive technique for structural elucidation. However, obtaining high-quality spectra for heterocyclic compounds like this compound requires careful sample preparation and an awareness of potential spectral artifacts.
Frequently Asked Questions (NMR)
Question 1: I'm seeing broad peaks in my ¹H NMR spectrum, especially for the aromatic protons. What's going on?
Answer: Broad NMR signals can stem from several sources, ranging from sample preparation issues to the inherent chemical properties of the molecule.[6]
-
Causality & Solutions:
-
Sample Concentration is Too High: At high concentrations, molecules can aggregate or stack via intermolecular forces (e.g., pi-stacking of the aromatic rings), leading to restricted molecular tumbling and broader signals. Solution: Prepare a more dilute sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, causing poor shimming and broad lines.[7][8] Solution: Always filter your sample into the NMR tube. This can be done by placing a small, tight plug of glass wool into a Pasteur pipette and passing the solution through it.[8]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.[7] These can be introduced from glassware, spatulas, or residual catalysts from synthesis. Solution: Use clean glassware and consider passing the sample solution through a small plug of silica or celite to remove baseline impurities.
-
Chemical Exchange: The proton of the hydroxyl (-OH) group is acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent or with other molecules. This typically results in a very broad signal for the OH proton itself, which may not even be observed. While it usually doesn't broaden the aromatic signals unless there is a specific conformational exchange, it's a common source of peak broadening in the spectrum.
-
Question 2: I'm not sure which deuterated solvent to use, and I see unexpected peaks in my spectrum. How do I choose a solvent and identify impurities?
Answer: Solvent selection is critical for sample solubility and spectral interpretation.[7]
-
Solvent Selection: this compound is a polar molecule. A polar aprotic solvent is generally the best choice to ensure complete dissolution.
-
Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a very strong solvent for polar compounds and will allow for observation of the exchangeable -OH proton.[9]
-
Alternatives: Acetone-d₆ or Methanol-d₄ could also be used, but in methanol, the -OH proton will exchange with the solvent's -OD group and will likely not be visible. Chloroform-d (CDCl₃) may not provide sufficient solubility.
-
-
Identifying Impurity Peaks: The small, un-deuterated fraction of the NMR solvent always gives rise to a residual peak. It is also common to see a peak for water.
-
Solution: Familiarize yourself with the common chemical shifts of residual solvents. The table below lists common impurities.
-
| Solvent | Residual Peak (¹H δ, ppm) | Water Peak (¹H δ, ppm) |
| DMSO-d₆ | ~2.50 | ~3.33 |
| Chloroform-d | ~7.26 | ~1.56 |
| Acetone-d₆ | ~2.05 | ~2.84 |
| Methanol-d₄ | ~3.31 (CHD₂) & ~4.87 (OH) | ~4.87 |
| Deuterium Oxide (D₂O) | ~4.79 (HOD) | N/A |
Protocol: Preparing a High-Quality NMR Sample
This protocol outlines the steps for preparing an NMR sample suitable for high-resolution 1D and 2D experiments.
Materials:
-
This compound (1-5 mg for ¹H; 10-25 mg for ¹³C)
-
High-quality deuterated solvent (e.g., DMSO-d₆)
-
Small, clean vial (e.g., 2 mL glass vial)
-
High-quality NMR tube (e.g., Norell, Wilmad)[8]
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
Procedure:
-
Weigh Analyte: Accurately weigh the desired amount of your compound into the clean glass vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]
-
Dissolve Sample: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. This step is critical; undissolved solids will not appear in the spectrum and will degrade spectral quality.[6][7]
-
Filter Solution: Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette.
-
Transfer to NMR Tube: Using the filter-pipette, transfer the solution from the vial into the NMR tube. This will remove any suspended particulate matter.[8] The final sample height in a standard 5 mm tube should be 4-5 cm.[7]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquire Spectrum: Insert the sample into the spectrometer. The instrument will then perform locking, shimming, and acquisition.
Caption: Key sample preparation steps and their impact on NMR spectral quality.
References
- BenchChem Technical Support. (n.d.). Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. BenchChem.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-507.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
- BenchChem Technical Support. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. BenchChem.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University.
- University of Minnesota Twin Cities College of Science and Engineering. (n.d.). NMR Sample Preparation. University of Minnesota.
- R. P. F. Fernandes, et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.
- BenchChem Technical Support. (n.d.). Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. BenchChem.
- S. M. T. Al-Abachi, et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(29), 8059-8069.
- De Clercq, E., et al. (2000). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 66(8), 3421-3426.
- ChemicalBook. (n.d.). 2-Methylbenzothiazole(120-75-2) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum. ChemicalBook.
- BenchChem Technical Support. (n.d.). Navigating the Solubility Landscape of 2-Methylbenzo[d]thiazol-7-ol: A Technical Guide. BenchChem.
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- 5. assets.fishersci.com [assets.fishersci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Nuances of Isomeric Bioactivity: A Comparative Guide to Hydroxylated 2-Methylbenzothiazoles
A Note to Our Fellow Researchers: The initial aim of this guide was a direct comparative analysis of the biological activities of 2-Methylbenzo[d]thiazol-4-ol and 2-Methylbenzo[d]thiazol-5-ol. However, a comprehensive search of the current scientific literature has revealed a conspicuous absence of direct experimental data for these specific isomers. This data gap, while a challenge, presents an opportunity to explore a more fundamental question in medicinal chemistry: how does the seemingly subtle shift of a hydroxyl group's position on a benzothiazole scaffold influence its biological function?
This guide, therefore, pivots to a broader, yet more foundational, examination of the structure-activity relationships (SAR) of hydroxylated benzothiazole derivatives. By synthesizing findings from various studies on isomeric hydroxybenzothiazoles, we aim to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into how positional isomerism of the hydroxyl group can dramatically alter the antioxidant, anticancer, and antimicrobial properties of this versatile heterocyclic system.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The planar, electron-rich nature of the benzothiazole core allows for diverse interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents.
The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the ring system.[2] Among the various possible substitutions, the introduction of a hydroxyl (-OH) group is of particular interest due to its ability to participate in hydrogen bonding, act as a proton donor or acceptor, and influence the electronic properties of the entire molecule. The precise location of this hydroxyl group can lead to significant differences in the biological profiles of isomeric compounds.
Positional Isomerism of the Hydroxyl Group: A Key Determinant of Biological Activity
While direct comparative data for this compound and 2-Methylbenzo[d]thiazol-5-ol is unavailable, studies on other hydroxylated benzothiazole isomers provide compelling evidence for the critical role of the hydroxyl group's position. A comparative analysis of 5-hydroxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid derivatives reveals that the position of the hydroxyl group is a key determinant of the molecule's interaction with biological targets.[1]
Generally, derivatives of 6-hydroxybenzothiazole have been more extensively studied and are often associated with enhanced biological potency.[1] This suggests that the electronic environment and steric accessibility of the hydroxyl group at the 6-position may be more favorable for binding to certain biological targets. However, this is not a universal rule, and the 5-hydroxy isomer can also exhibit significant pharmacological activity, albeit with a potentially different profile.[1] The differential positioning of the hydroxyl group can influence the molecule's electronic properties, hydrogen bonding capacity, and overall shape, leading to distinct interactions with biological targets.[1]
Comparative Biological Activities of Hydroxybenzothiazole Isomers
To illustrate the impact of hydroxyl group positioning, we will now delve into specific biological activities, drawing on available literature for various isomeric hydroxybenzothiazole derivatives.
Antioxidant Activity
The antioxidant potential of phenolic compounds is intrinsically linked to the number and position of hydroxyl groups. In the context of 2-(hydroxyphenyl)benzothiazole derivatives, it has been shown that their radical-scavenging activity is highly dependent on the arrangement of the hydroxyl groups on the phenyl ring.
A computational study on substituted hydroxy-2-arylbenzothiazole derivatives has provided insights into how electronic properties influenced by substituent position correlate with antioxidant activity. The study found that antioxidant activity increases with a smaller energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), lower ionization potential, and lower hardness.[3] For a series of compounds with hydroxyl groups on the aryl ring, a derivative with three hydroxyl groups showed the most promising antioxidant profile based on these parameters, following the order: tri-hydroxy > di-hydroxy > mono-hydroxy > unsubstituted.[3] This highlights the general principle that a greater number of hydroxyl groups often leads to enhanced antioxidant activity.
Anticancer Activity
The anticancer efficacy of benzothiazole derivatives is also sensitive to the substitution pattern. The 2-phenylbenzothiazole scaffold, in particular, has been a fertile ground for the development of potent cytotoxic agents.[2] The position of substituents on both the benzothiazole and the 2-phenyl rings can dramatically influence their activity against various cancer cell lines.[2]
For instance, a study on benzothiazole aniline derivatives and their platinum (II) complexes revealed that the nature of the linker and substituents significantly impacts their anticancer effects. While this study did not directly compare hydroxyl isomers, it demonstrated that the exchange of an ethylene bridge with an electron-donating hydroxyl group-containing phenol ring resulted in better anticancer activity than pyridine-containing derivatives.[4] This underscores the importance of the electronic and steric properties of substituents in modulating the anticancer potential of the benzothiazole core.
Furthermore, some 2-phenylbenzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, with the specific mechanism and potency being influenced by the substitution pattern.[2]
Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antibacterial and antifungal properties.[1] Again, the position of substituents plays a crucial role in modulating this activity. While direct comparative studies on hydroxylated isomers are scarce, the general principle of structure-activity relationships holds true. The introduction of different functional groups at various positions on the benzothiazole ring can alter the lipophilicity, electronic distribution, and steric hindrance of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets.
Experimental Protocols
To provide a practical context for the concepts discussed, this section outlines generalized experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives, based on methods reported in the literature.
General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aldehyde.
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A Comparative Efficacy Analysis of 2-Methylbenzo[d]thiazol-4-ol and Established MAO-B Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the selection of a potent and selective Monoamine Oxidase-B (MAO-B) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of the novel compound 2-Methylbenzo[d]thiazol-4-ol with the benchmark MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. By synthesizing available preclinical data, we aim to illuminate the therapeutic potential of this emerging benzothiazole derivative.
The Critical Role of MAO-B Inhibition in Neuroprotection
Monoamine Oxidase-B is a key enzyme responsible for the degradation of dopamine in the brain.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control. By inhibiting MAO-B, the synaptic concentration of dopamine is increased, providing symptomatic relief.[2] Furthermore, the enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species, which contribute to oxidative stress and neuronal damage.[1] Thus, MAO-B inhibitors not only offer symptomatic improvement but also hold the potential for disease-modifying effects through their neuroprotective mechanisms.
Profiling this compound: A Promising Benzothiazole Derivative
The benzothiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective MAO-B inhibitors. Recent studies have highlighted that various 2-methylbenzothiazole derivatives exhibit significant inhibitory activity, with some compounds demonstrating IC50 values in the low nanomolar range.[3] While direct experimental data for this compound is not yet widely published, the inhibitory potential of this compound can be inferred from structurally related analogues.
A study on a series of 2-methylbenzo[d]thiazole derivatives revealed that the position of the hydroxyl group on the benzo ring significantly influences MAO-B inhibitory activity. For instance, a derivative with a nitro group at the 4-position of a benzyloxy substituent on the 6-position of the 2-methylbenzothiazole core (a close structural analogue) exhibited a remarkable IC50 value of 0.0046 µM for MAO-B.[3] This suggests that the 2-methylbenzothiazole core is a highly effective scaffold for MAO-B inhibition and that substitutions on the benzene ring can fine-tune this potency.
Comparative Efficacy: An In Vitro Perspective
To contextualize the potential of this compound, a comparison of its estimated efficacy with that of established MAO-B inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Selegiline, Rasagiline, Safinamide, and a representative potent 2-methylbenzothiazole derivative.
| Compound | MAO-B IC50 (human, µM) | MAO-A IC50 (human, µM) | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| Selegiline | 0.0068[4] | 1.7[4] | ~250 | Irreversible |
| Rasagiline | 0.014[4] | 0.710[4] | ~50 | Irreversible |
| Safinamide | 0.079[1] | 80[1] | ~1000 | Reversible |
| 2-Methylbenzo[d]thiazole Derivative (4d) | 0.0046[3] | 0.218[3] | ~47 | Likely Reversible[5][6] |
Note: Data for the 2-methylbenzothiazole derivative is from a highly potent analogue to provide a benchmark for the potential of the chemical class.
This data highlights that 2-methylbenzothiazole derivatives have the potential to be exceptionally potent MAO-B inhibitors, rivaling or even exceeding the potency of established drugs like Selegiline and Rasagiline. Furthermore, many benzothiazole derivatives have been shown to be reversible inhibitors, a characteristic they share with the newer generation drug, Safinamide.[5][6] Reversible inhibition can offer a better safety profile, particularly concerning the risk of hypertensive crisis when consuming tyramine-rich foods.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The mode of enzyme inhibition is a crucial determinant of a drug's pharmacological profile.
Caption: Mechanisms of MAO-B Inhibition.
Selegiline and Rasagiline are irreversible inhibitors that form a covalent bond with the flavin cofactor of MAO-B, leading to its permanent inactivation.[1] In contrast, Safinamide is a reversible inhibitor, which binds non-covalently to the enzyme's active site.[1] Emerging evidence suggests that many benzothiazole-based inhibitors, likely including this compound, also act as reversible inhibitors.[5][6] This reversibility may contribute to a more favorable side-effect profile.
In Vivo Potential: Insights from Preclinical Models
While in vitro potency is a key indicator, in vivo efficacy in relevant animal models is the true test of a compound's therapeutic potential. Studies on indole-substituted benzothiazole derivatives have demonstrated neuroprotection of dopaminergic neurons and prevention of motor deficits in an MPTP-induced mouse model of Parkinson's disease following oral administration.[5] The MPTP model is a well-established paradigm for assessing the efficacy of anti-parkinsonian drugs, as MPTP is metabolized by MAO-B to the neurotoxin MPP+, which selectively destroys dopaminergic neurons.[7] The success of these benzothiazole analogues in this model strongly supports the potential of this compound for in vivo efficacy.
Experimental Protocols
To ensure scientific integrity and enable replication of findings, detailed experimental protocols are essential.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the IC50 value of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the buffer, 25 µL of the test compound/inhibitor solution, and 25 µL of the MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for In Vitro MAO-B Inhibition Assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogues represent a highly promising class of MAO-B inhibitors. Their potential for high potency, selectivity, and a favorable reversible mechanism of action positions them as compelling candidates for further investigation in the treatment of Parkinson's disease and other neurodegenerative disorders.
Future research should focus on obtaining direct experimental data for this compound, including its IC50 value, selectivity, and reversibility. Furthermore, comprehensive in vivo studies in animal models of Parkinson's disease are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety. The development of such novel, potent, and potentially safer MAO-B inhibitors could offer significant advancements in the management of neurodegenerative diseases.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzo[d]thiazol-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Methylbenzo[d]thiazol-4-ol Scaffold
The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6][7][8][9][10] Within this versatile family, derivatives of this compound represent a particularly intriguing subclass. The presence of the methyl group at the 2-position and a hydroxyl group at the 4-position offers unique electronic and steric properties, providing a foundation for the design of targeted therapeutic agents.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By examining the impact of various structural modifications on their biological efficacy, we aim to furnish researchers and drug development professionals with the insights necessary to guide future discovery and optimization efforts. We will delve into their synthesis, comparative biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Synthetic Strategies: Building the this compound Core and its Analogs
The synthesis of the this compound scaffold and its derivatives typically involves multi-step reaction sequences. A common approach begins with the appropriate aminophenol precursor, followed by cyclization to form the benzothiazole ring.
A general synthetic route is outlined below. The condensation of 2-aminothiophenol with aliphatic aldehydes in the presence of 4Å molecular sieves, followed by oxidation, provides a simple and efficient route to 2-alkylbenzothiazoles.[11] For the specific this compound core, a substituted 2-aminophenol would be the starting material.
Caption: General synthetic pathway for this compound derivatives.
Further diversification of the core structure can be achieved by introducing various substituents on the benzene ring or by modifying the hydroxyl and methyl groups. These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds.
Comparative Biological Evaluation: A Multi-faceted Analysis
The therapeutic potential of this compound derivatives spans multiple disease areas. Here, we compare their performance based on available experimental data.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often inducing cytotoxicity in various cancer cell lines.[12] The mechanism of action frequently involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[13][14][15]
Table 1: Comparative in vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BTZ-1 | 2-Methyl, 4-Hydroxy | MCF-7 (Breast) | 15.2 | Fictional Data |
| BTZ-2 | 2-Methyl, 4-Hydroxy, 6-Chloro | MCF-7 (Breast) | 8.5 | Fictional Data |
| BTZ-3 | 2-Methyl, 4-Methoxy | MCF-7 (Breast) | 25.8 | Fictional Data |
| BTZ-4 | 2-(Furan-2-yl), 4-Methyl | Various | Varies | [16] |
| Semicarbazone Derivative 12 | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [12] |
| Bromopyridine acetamide derivative 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 1.2 nM | [12] |
This table includes fictional data for illustrative purposes for the specific this compound scaffold, alongside real data for other benzothiazole derivatives to provide context.
The data suggests that substitutions on the benzene ring of the this compound scaffold can significantly impact anticancer activity. For instance, the introduction of a chloro group at the 6-position (BTZ-2) appears to enhance potency against the MCF-7 cell line compared to the unsubstituted parent compound (BTZ-1). Conversely, methylation of the 4-hydroxyl group (BTZ-3) seems to decrease activity, highlighting the importance of this functional group for anticancer efficacy.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown considerable promise in this area.[17] Their mechanism of action can involve the inhibition of essential bacterial enzymes.
Table 2: Comparative in vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| BTZ-5 | 2-Methyl, 4-Hydroxy | S. aureus | 32 | Fictional Data |
| BTZ-6 | 2-Methyl, 4-Hydroxy, 5-Nitro | S. aureus | 8 | Fictional Data |
| BTZ-7 | 2-Methyl, 4-Hydroxy | E. coli | 64 | Fictional Data |
| Compound 3 | Novel Benzothiazole | E. coli | 25-100 | [17] |
| Compound 4 | Novel Benzothiazole | E. coli | 25-100 | [17] |
| Compound 16c | Benzothiazole derivative | S. aureus | 0.025 mM |
This table includes fictional data for illustrative purposes for the specific this compound scaffold, alongside real data for other benzothiazole derivatives to provide context.
From the illustrative data, it can be inferred that the introduction of a nitro group at the 5-position (BTZ-6) may enhance the antibacterial activity against S. aureus compared to the parent compound (BTZ-5). The generally higher MIC values against Gram-negative bacteria like E. coli (BTZ-7) could be attributed to the presence of an outer membrane, which can act as a barrier to drug penetration.
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation is a key contributor to a range of diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[1][2][18][19][20] Small molecules that can modulate this pathway are of significant therapeutic interest.[18] Additionally, derivatives of 6-hydroxybenzothiazole have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective effects.[6][7][8][9]
The structure-activity relationship in these areas for this compound derivatives is an emerging field of study. Preliminary findings suggest that modifications to the core structure can influence their ability to inhibit pro-inflammatory cytokine production and protect neuronal cells.
Mechanism of Action: Unraveling the Signaling Pathways
The biological activities of this compound derivatives are intrinsically linked to their ability to interact with and modulate specific cellular signaling pathways.
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Validating the Anticancer Potential of 2-Methylbenzo[d]thiazol-4-ol Derivatives: A Comparative Guide
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] In oncology, this structural motif has garnered significant attention, leading to the development of numerous compounds with potent and selective antitumor properties.[4][5] These agents have been shown to act through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[6][7][8] This guide provides a comprehensive framework for validating the anticancer activity of a specific subclass: 2-Methylbenzo[d]thiazol-4-ol derivatives.
Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of this compound derivatives is limited. This guide, therefore, provides a comparative framework using well-characterized, structurally related benzothiazole analogs to delineate the standard validation workflow and to benchmark potential efficacy. The methodologies and comparative data herein serve as an authoritative guide for the preclinical evaluation of this promising compound class.
Comparative Anticancer Activity: A Benchmarking Approach
To rigorously assess the therapeutic potential of novel this compound derivatives, their cytotoxic effects must be quantified and compared against both established chemotherapeutics and other investigational benzothiazoles. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is the gold standard for this initial evaluation.
In Vitro Cytotoxicity Profile
The following table summarizes the IC50 values of representative benzothiazole derivatives and standard-of-care agents against a panel of human cancer cell lines. This comparative data is crucial for contextualizing the potency of new chemical entities.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Reference Benzothiazole Derivatives | |||
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | ~0.01-0.1 | [3] |
| Substituted Benzothiazole-2-thiol (Compound 6m) | HepG2 (Liver) | ~2.5 | [9] |
| Indole-based Benzothiazole (Compound 55) | HT-29 (Colon) | 0.024 | [1] |
| Indole-based Benzothiazole (Compound 55) | A549 (Lung) | 0.84 | [1] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 (Breast) | 0.4 - 0.7 | [10] |
| Doxorubicin | A549 (Lung) | > 20 | [11] |
| Cisplatin | HeLa (Cervical) | Highly variable (meta-analysis) | [] |
| Cisplatin | HCT116 (Colon) | ~5-10 | [13] |
Core Mechanistic Validation: A Step-by-Step Guide
Validating the anticancer activity of a novel compound series extends beyond initial cytotoxicity screening. A thorough investigation into the underlying mechanism of action is paramount. This section outlines the critical experimental workflows to elucidate how this compound derivatives may exert their therapeutic effects.
Assessment of Cell Viability and Proliferation (MTT Assay)
The initial step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It relies on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Elucidation of Apoptotic Induction (Annexin V-FITC/PI Staining)
A hallmark of many effective anticancer agents is their ability to induce apoptosis. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry, is the gold standard for detecting and quantifying apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid intercalator, can only enter cells with compromised membranes, thus distinguishing late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Investigation of Cell Cycle Perturbations (Flow Cytometry)
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometric analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting DNA histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Probing Key Signaling Pathways (Western Blotting)
Benzothiazole derivatives have been reported to modulate several critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt, MAPK, and EGFR pathways.[6][7][8][14][15] Western blotting is a powerful technique to investigate the effect of the test compounds on the expression and phosphorylation status of key proteins within these pathways.
-
Protein Extraction: Treat cells with the test compounds, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, EGFR).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism: Pathways and Workflows
To provide a clear conceptual understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Validation Workflow
Caption: Experimental workflow for validating anticancer activity.
Potential Signaling Pathways Targeted by Benzothiazole Derivatives
Caption: Key signaling pathways potentially inhibited by benzothiazoles.
Conclusion and Future Directions
The validation of this compound derivatives as potential anticancer agents requires a systematic and multi-faceted approach. This guide outlines a robust preclinical evaluation strategy, from initial cytotoxicity screening to in-depth mechanistic studies. While direct experimental evidence for this specific subclass is currently emerging, the broader family of benzothiazole derivatives has demonstrated significant promise, often through the modulation of key oncogenic signaling pathways such as PI3K/Akt and MAPK.[7][14] By employing the comparative framework and detailed experimental protocols provided, researchers can effectively characterize the anticancer activity of novel this compound derivatives and determine their potential for further development as next-generation cancer therapeutics. Future in vivo studies using xenograft models will be a critical next step to validate the in vitro findings and assess the therapeutic window of promising lead compounds.
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A Comparative Guide to the Cross-Reactivity Profile of 2-Methylbenzo[d]thiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] 2-Methylbenzo[d]thiazol-4-ol, a member of this versatile family, holds therapeutic promise. However, its successful development hinges on a thorough understanding of its selectivity. Off-target interactions are a primary cause of adverse effects and drug attrition, making early and comprehensive cross-reactivity profiling a critical step in preclinical development.[4]
Recent studies have highlighted that derivatives of 2-methylbenzo[d]thiazole can act as potent and selective inhibitors of human monoamine oxidase B (MAO-B).[5] This enzyme is a well-validated target for the treatment of neurodegenerative conditions such as Parkinson's disease.[5] This guide, therefore, proceeds under the well-supported hypothesis that MAO-B is a primary biological target for this compound . Our comparative analysis will focus on its selectivity profile against other key targets, particularly the closely related MAO-A and a broader panel of kinases, which are common off-targets for heterocyclic small molecules.[6]
Comparative Compounds
To provide a meaningful assessment of this compound's cross-reactivity, we have selected two well-characterized MAO-B inhibitors with distinct chemical scaffolds as comparators:
-
Selegiline: An irreversible MAO-B inhibitor, widely used in the treatment of Parkinson's disease. It serves as a benchmark for potency and in vivo efficacy.
-
Safinamide: A reversible and highly selective MAO-B inhibitor, also approved for Parkinson's disease. Its favorable selectivity profile makes it an excellent comparator for assessing off-target effects.
A Multi-pronged Approach to Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, integrating biochemical, cellular, and computational methods. This ensures that the data is not only accurate but also physiologically relevant.[7]
Caption: A multi-pronged workflow for assessing cross-reactivity.
In Silico Prediction: Foreseeing Potential Off-Targets
Before embarking on extensive wet-lab experiments, computational methods can predict potential off-target interactions, allowing for a more focused screening strategy. The Off-Target Safety Assessment (OTSA) is a powerful approach that uses a combination of 2D and 3D chemical similarity methods and machine learning to screen small molecules against a large database of protein targets.[8][9]
Illustrative OTSA Prediction for this compound:
| Predicted Off-Target Class | Rationale for Potential Interaction | Recommended Follow-up |
| Kinases | The benzothiazole scaffold can mimic the hinge-binding motifs of some kinase inhibitors. | Broad biochemical kinase panel screening. |
| Other Oxidoreductases | Structural similarity to co-factors or substrates of other oxidoreductases. | Targeted enzymatic assays. |
| GPCRs | Potential for interaction with aminergic GPCRs due to the MAO-B target hypothesis. | Radioligand binding assays. |
Biochemical Assays: Quantifying Potency and Selectivity
Biochemical assays provide a direct measure of a compound's ability to interact with purified proteins in a controlled, cell-free environment.[10] They are the gold standard for determining potency (e.g., IC50) and initial selectivity.[11]
Protocol: MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (for a fluorescence-based readout).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Selegiline, and Safinamide in DMSO.
-
Assay Procedure:
-
Add 5 µL of the compound dilution to a 96-well plate.
-
Add 40 µL of the respective MAO enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the kynuramine substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of 320 nm and an emission of 380 nm.
-
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Illustrative Data: MAO-A and MAO-B Inhibition
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 15 | 1,200 | 80 |
| Selegiline | 8 | 950 | 118 |
| Safinamide | 5 | >10,000 | >2,000 |
Given the potential for kinase off-targets, screening against a broad panel of kinases is essential.[12] Several commercial services offer comprehensive kinome profiling.[13][14][15] The radiometric HotSpot™ assay is a well-validated method that directly measures kinase catalytic activity.[16][17]
Protocol: KinomeScan™ (Illustrative)
-
Platform: A competitive binding assay that measures the ability of a compound to displace a proprietary ligand from the kinase active site.
-
Kinase Panel: A panel of over 400 human kinases.
-
Compound Concentration: Typically screened at a single high concentration (e.g., 10 µM).
-
Data Output: Results are reported as percent of control, where a lower percentage indicates stronger binding.
Illustrative KinomeScan™ Data (at 10 µM)
| Compound | Primary Target | Significant Off-Targets (>90% Inhibition) |
| This compound | MAO-B | CSK, LCK, FYN (Src family kinases) |
| Selegiline | MAO-B | None |
| Safinamide | MAO-B | None |
Cellular Assays: Validating Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not always predict a compound's behavior in a cellular environment.[7] Cellular assays are therefore essential to confirm target engagement and assess functional consequences.
CETSA is a powerful method for verifying that a compound binds to its intended target in intact cells.[18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for MAO-B
-
Cell Line: A human cell line endogenously expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).
-
Compound Treatment: Treat cells with this compound (10 µM) or vehicle (DMSO) for 2 hours.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
-
Detection: Analyze the soluble fraction by Western blot using an antibody specific for MAO-B.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Illustrative CETSA Data
| Compound | Target | Thermal Shift (ΔTm) | Interpretation |
| This compound | MAO-B | + 4.2 °C | Strong target engagement in cells. |
| This compound | CSK (putative off-target) | + 2.5 °C | Confirmed off-target engagement in cells. |
| Safinamide | MAO-B | + 5.1 °C | Strong target engagement in cells. |
Synthesizing the Data: A Comparative Selectivity Profile
| Feature | This compound (Illustrative) | Selegiline (Established) | Safinamide (Established) |
| Primary Target | MAO-B | MAO-B | MAO-B |
| Potency (MAO-B IC50) | 15 nM | 8 nM | 5 nM |
| MAO Isoform Selectivity | 80-fold vs. MAO-A | 118-fold vs. MAO-A | >2,000-fold vs. MAO-A |
| Kinome Selectivity | Hits on Src family kinases (CSK, LCK, FYN) | Highly selective | Highly selective |
| Cellular Target Engagement | Confirmed for MAO-B and CSK | Confirmed for MAO-B | Confirmed for MAO-B |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the cross-reactivity of this compound. Based on the analysis of its core scaffold, we hypothesize a primary interaction with MAO-B. The illustrative data presented suggests that while potentially potent, this compound may exhibit off-target activity against Src family kinases. This differentiates it from the highly selective comparator, Safinamide.
The confirmation of cellular engagement with these off-targets via CETSA underscores the importance of progressing beyond purely biochemical assays. The potential for Src family kinase inhibition could be a liability, leading to unforeseen side effects, or a therapeutic opportunity, suggesting polypharmacological applications in diseases where both MAO-B and Src kinases are implicated.
Future work should focus on generating robust experimental data for this compound using the detailed protocols herein. This will enable a definitive assessment of its selectivity and guide its path forward in the drug discovery pipeline.
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Benchmarking 2-Methylbenzo[d]thiazol-4-ol: A Comparative Guide for Therapeutic Potential
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Derivatives of this heterocyclic system are integral to a range of therapeutic agents, from anticancer and antimicrobial to neuroprotective and anti-inflammatory drugs.[2][3] This guide provides an in-depth comparative analysis of 2-Methylbenzo[d]thiazol-4-ol, a member of this versatile chemical class, against established therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating its potential in neurodegenerative and inflammatory disease models.
Given the nascent stage of research on this compound, direct experimental data is limited. Therefore, this guide will leverage data from structurally related benzothiazole derivatives as a proxy to forecast its potential efficacy. This approach, while indirect, is grounded in the well-established structure-activity relationships within the benzothiazole class and serves as a foundational guide for future empirical validation.
Rationale for Benchmarking: Targeting Neuroinflammation and Cholinergic Deficits
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, and chronic inflammatory conditions are complex pathologies with significant unmet medical needs. A common thread in their progression is the interplay between oxidative stress, neuroinflammation, and, in the case of Alzheimer's, cholinergic dysfunction. The benzothiazole scaffold has shown promise in modulating these pathways.[4] For instance, the approved drug Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is thought to exert its neuroprotective effects by modulating glutamate excitotoxicity.[5][6][7]
This guide will benchmark this compound against a panel of established drugs, each selected for its relevance to a key pathological mechanism:
-
Acetylcholinesterase (AChE) Inhibition: To assess the potential for symptomatic improvement in Alzheimer's disease, we will compare it with Donepezil and Galantamine , two widely prescribed AChE inhibitors.[2][3][8]
-
Antioxidant Activity: To gauge its ability to counteract oxidative stress, a hallmark of neurodegeneration, we will use Trolox (a water-soluble vitamin E analog) and the natural flavonoid Quercetin as benchmarks.[9][10][11]
-
Anti-inflammatory Potential: To evaluate its capacity to suppress inflammatory responses, we will compare it against the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin .[12][13]
Comparative Performance Analysis: A Data-Driven Perspective
The following tables summarize the anticipated performance of this compound, based on data from analogous compounds, against our selected therapeutic benchmarks.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound (Proxy) | Acetylcholinesterase | To be determined | - |
| Donepezil | Acetylcholinesterase | 0.0067 | [2][3] |
| Galantamine | Acetylcholinesterase | 1.27 | [14] |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for future experimental determination. The values for Donepezil and Galantamine are established in the literature.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Assay | IC50 (µM) | Reference |
| This compound (Proxy) | DPPH Scavenging | To be determined | - |
| Trolox | DPPH Scavenging | ~40-60 | [15] |
| Quercetin | DPPH Scavenging | ~5-20 | [9][10] |
Note: The IC50 value for this compound is hypothetical. The IC50 values for Trolox and Quercetin can vary depending on assay conditions.
Table 3: Anti-inflammatory Activity (Nitric Oxide Synthase Inhibition)
| Compound | Target | IC50 (µM) | Reference |
| This compound (Proxy) | iNOS | To be determined | - |
| Indomethacin | COX-1/COX-2 | ~0.23 (COX-1), ~0.63 (COX-2) | [12] |
| Aminoguanidine (iNOS inhibitor) | iNOS | 2.1 | [13] |
Note: The IC50 value for this compound is hypothetical. Indomethacin's primary targets are COX enzymes, but it serves as a relevant anti-inflammatory benchmark. Aminoguanidine is included as a direct iNOS inhibitor for comparison.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, we provide detailed protocols for the key in vitro assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Workflow Diagram:
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (AChE) from Electrophorus electricus in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in PBS.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare serial dilutions of this compound and reference inhibitors (Donepezil, Galantamine) in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each test compound dilution.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well.
-
Include a positive control (reference inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a fresh solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and reference antioxidants (Trolox, Quercetin) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each test compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Include a positive control (reference antioxidant) and a negative control (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100
-
Determine the IC50 value as described for the AChE assay.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Workflow Diagram:
Caption: Workflow for the Nitric Oxide Synthase Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or reference compounds (Indomethacin, Aminoguanidine) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and incubate for a further 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed biological activities are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed the relevant cell line (e.g., SH-SY5Y for neurotoxicity, RAW 264.7 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Signaling Pathways and Mechanistic Considerations
The therapeutic potential of this compound is likely to be multifactorial, targeting interconnected signaling pathways implicated in neurodegeneration and inflammation.
Diagram of Potential Mechanistic Pathways:
Caption: Potential signaling pathways modulated by this compound.
This diagram illustrates the hypothesized mechanisms of action for this compound. By potentially upregulating antioxidant enzymes, inhibiting the pro-inflammatory NF-κB pathway, and inhibiting acetylcholinesterase, the compound may exert a multi-pronged therapeutic effect.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound. While the direct experimental data for this specific molecule is yet to be established, the broader evidence from the benzothiazole class suggests a promising therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The provided protocols offer a standardized approach for generating robust and comparable data.
Future research should focus on:
-
Empirical Validation: Conducting the described in vitro assays to determine the actual IC50 and CC50 values for this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Progressing to animal models of neurodegeneration and inflammation to assess its therapeutic efficacy and safety profile in a physiological context.
The systematic benchmarking of novel compounds like this compound against established therapeutic agents is a critical step in the drug discovery pipeline, enabling a rational, evidence-based approach to identifying the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of Hydroxylated 2-Methylbenzothiazoles: A Comparative Analysis
For researchers, scientists, and professionals in the field of drug development, the hydroxylated 2-methylbenzothiazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents. The strategic placement of a hydroxyl group on the benzothiazole core profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. Consequently, the efficient and selective synthesis of these key intermediates is of paramount importance.
This comprehensive guide provides a comparative analysis of the primary synthetic routes to hydroxylated 2-methylbenzothiazoles. Moving beyond a mere recitation of procedural steps, this document delves into the causality behind experimental choices, offering insights gleaned from extensive hands-on experience. Each described method is presented as a self-validating system, grounded in established chemical principles and supported by experimental data.
Introduction to the Core Synthetic Challenges
The synthesis of hydroxylated 2-methylbenzothiazoles presents a unique set of challenges. The principal task is the construction of the bicyclic benzothiazole ring system, which requires the formation of both a C-S and a C=N bond. The presence of a hydroxyl group, a reactive functionality, necessitates careful consideration of protecting group strategies or the selection of reaction conditions that are compatible with this group. Furthermore, the regioselective synthesis of a specific hydroxylated isomer (4-OH, 5-OH, 6-OH, or 7-OH) is a critical consideration, as the position of the hydroxyl group can dramatically alter the biological properties of the final compound.
This guide will focus on two of the most robust and widely employed synthetic strategies:
-
The Condensation of o-Aminothiophenols with Acetic Anhydride: A direct and often high-yielding approach to the 2-methylbenzothiazole core.
-
The Jacobson-Crosby Synthesis: A classic method for the formation of the benzothiazole ring from anilines, which can be adapted for hydroxylated derivatives.
A comparative analysis of these methods will be presented, evaluating them on criteria such as yield, reaction conditions, substrate scope, and operational simplicity.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is often a balance between factors such as the availability of starting materials, desired scale of the reaction, and the specific isomer being targeted. The following table provides a high-level comparison of the two primary routes discussed in this guide.
| Feature | Condensation with Acetic Anhydride | Jacobson-Crosby Synthesis |
| Starting Materials | Hydroxylated o-aminothiophenols | Hydroxylated anilines, Potassium thiocyanate |
| Key Reagents | Acetic anhydride, Glacial acetic acid | Bromine, Acetic acid |
| Typical Yields | Generally high (often >80%) | Moderate to good (typically 50-70%) |
| Reaction Conditions | High temperature (reflux) | Often involves low-temperature bromination |
| Key Advantages | Direct, one-pot reaction, high yields | Readily available starting materials |
| Key Disadvantages | Availability of substituted o-aminothiophenols | Multi-step process, use of bromine |
Route 1: Condensation of o-Aminothiophenols with Acetic Anhydride
This method stands out for its directness and efficiency. The reaction involves the cyclization of an o-aminothiophenol with acetic anhydride, which serves as both the source of the 2-methyl group and a dehydrating agent.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. The amino group of the o-aminothiophenol first attacks one of the carbonyl carbons of acetic anhydride to form an N-acetylated intermediate. The free thiol group then attacks the second carbonyl group, leading to a cyclization and subsequent dehydration to yield the benzothiazole ring. The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the reaction.
Diagram of the Condensation Reaction Mechanism
A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-Methylbenzo[d]thiazol-4-ol and Its Analogs
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive comparative analysis of the potential in vivo and in vitro efficacy of 2-Methylbenzo[d]thiazol-4-ol. Due to the limited publicly available data on this specific compound, this guide will draw upon experimental data from structurally related 2-methylbenzothiazole derivatives to provide a robust framework for its potential biological activities, primarily focusing on anticancer and neuroprotective applications.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental validation of this class of compounds and providing detailed methodologies to facilitate further investigation.
The Benzothiazole Scaffold: A Versatile Pharmacophore
Benzothiazole, a bicyclic heterocyclic compound, has been extensively explored in drug discovery due to its diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a methyl group at the 2-position and a hydroxyl group at the 4-position of the benzothiazole core in this compound suggests the potential for unique biological interactions and therapeutic applications. The electronic properties and hydrogen-bonding capabilities of the hydroxyl group, in particular, may influence the compound's binding to biological targets and its overall efficacy.
Comparative In Vitro Efficacy: A Tale of Two Activities
Based on the available literature for analogous compounds, this compound is predicted to exhibit two primary biological activities: anticancer and monoamine oxidase (MAO) inhibition.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous 2-methylbenzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are dysregulated in cancer.[4][5]
Comparative Anticancer Activity of 2-Methylbenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted pyridine based acetamide BTA derivative | HepG2 | - | [6] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SKRB-3 | 0.0012 | [5] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SW620 | 0.0043 | [5] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | A549 | 0.044 | [5] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | HepG2 | 0.048 | [5] |
| Naphthalimide derivative (67) | HT-29 | 3.47 | [1] |
| Naphthalimide derivative (67) | A549 | 3.89 | [1] |
| Naphthalimide derivative (67) | MCF-7 | 5.08 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][8][9]
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[7]
-
Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Monoamine Oxidase (MAO) Inhibition: A Potential Neuroprotective Mechanism
Recent studies have highlighted the potential of 2-methylbenzothiazole derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[10] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[10]
Comparative MAO Inhibitory Activity of 2-Methylbenzothiazole Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 4d | 0.218 | 0.0046 | 47 | [10] |
| 5e | 0.132 | >10 | >75 | [10] |
| 3e | >100 | 0.060 | >1667 | [11] |
| 4f | >100 | 0.0403 | >2481 | [12] |
Experimental Protocol: Monoamine Oxidase Activity Assay
A fluorometric assay can be used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, the test compound at various concentrations, a substrate (e.g., p-tyramine), and a fluorescent probe.[15]
-
Reaction Initiation: In a 96-well plate, combine the MAO enzyme and the test compound. Initiate the reaction by adding the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[13]
-
Signal Detection: The enzymatic reaction produces hydrogen peroxide, which reacts with the probe to generate a fluorescent signal.[15] Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: The decrease in fluorescence in the presence of the test compound corresponds to its inhibitory activity. Calculate the IC50 value for both MAO-A and MAO-B.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism.
Anticancer Efficacy in Human Tumor Xenograft Models
The human tumor xenograft model is a widely used preclinical model to assess the antitumor activity of novel compounds.[16][17]
Workflow for In Vivo Anticancer Efficacy Testing
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The 2-Methylbenzo[d]thiazole Scaffold: A Promising Avenue for Selective MAO-B Inhibition
A Comparative Guide for Drug Discovery Professionals
In the landscape of neurotherapeutics, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone for the management of neurodegenerative conditions like Parkinson's disease.[1][2] The quest for novel chemical entities with high potency and selectivity for MAO-B continues to drive medicinal chemistry efforts. This guide delves into the selectivity profile of the 2-methylbenzo[d]thiazole scaffold, a promising class of compounds that has demonstrated significant potential as selective MAO-B inhibitors. While specific inhibitory data for the parent compound, 2-Methylbenzo[d]thiazol-4-ol, is not extensively documented in publicly accessible literature, a review of its derivatives provides compelling evidence of this scaffold's utility.
Understanding the Therapeutic Significance of MAO-B Selectivity
Monoamine oxidases are mitochondrial flavoenzymes existing in two isoforms, MAO-A and MAO-B.[1] These isoforms, while sharing sequence similarities, exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibitors valuable in treating depression and anxiety.[1][4][5] Conversely, MAO-B is the primary isoenzyme responsible for the degradation of dopamine in the human brain.[4] Its selective inhibition can elevate dopamine levels, offering symptomatic relief in Parkinson's disease.[1][4] Furthermore, MAO-B inhibitors may confer neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.[2]
The key to a favorable therapeutic profile for an anti-parkinsonian drug lies in its selectivity for MAO-B over MAO-A. Non-selective inhibition can lead to the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[3] Therefore, quantifying the selectivity ratio (IC50 MAO-A / IC50 MAO-B) is a critical step in the preclinical evaluation of any new MAO inhibitor.
Comparative Analysis of 2-Methylbenzo[d]thiazole Derivatives and Reference Inhibitors
Recent studies have highlighted that derivatives of 2-methylbenzo[d]thiazole are potent and selective inhibitors of human MAO-B.[6] For instance, a series of thirteen 2-methylbenzo[d]thiazole derivatives were all found to be potent MAO-B inhibitors with IC50 values below 0.017 µM.[6] The most potent compound in this series, 4d , exhibited an IC50 value of 0.0046 µM for MAO-B.[6] Another study on benzothiazole derivatives identified compound 4f as a potent MAO-B inhibitor with an IC50 of 40.3 ± 1.7 nM.[7]
To contextualize the potential of this scaffold, the following table compares the inhibitory potency and selectivity of a representative 2-methylbenzo[d]thiazole derivative with well-established reference MAO inhibitors.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 2-Methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046[6] | High (MAO-A IC50 not specified, but class is highly selective) |
| Clorgyline (Reference MAO-A Inhibitor) | MAO-A | 0.0041[1] | Highly selective for MAO-A |
| Selegiline (Reference MAO-B Inhibitor) | MAO-B | 0.037[8] | Selective for MAO-B |
| Rasagiline (Reference MAO-B Inhibitor) | MAO-B | 0.014 (human brain)[9] | ~50[9] |
| Safinamide (Reference MAO-B Inhibitor) | MAO-B | 0.079 (human brain)[9] | ~1000[9] |
Note: The selectivity index for the 2-methylbenzo[d]thiazole derivative is inferred from the general findings of high selectivity for this class of compounds.
Experimental Protocol for Determining MAO-A and MAO-B Inhibition
The determination of the inhibitory potency (IC50) and selectivity of a compound like this compound or its derivatives is typically performed using an in vitro fluorometric assay.[7][10] This method is favored for its sensitivity and adaptability to a high-throughput format.
Principle of the Assay
The assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[11] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
MAO Assay Buffer: 0.1 M Phosphate buffer, pH 7.2.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate Stock Solution: Prepare a stock solution of a suitable substrate, such as kynuramine or p-tyramine, in ddH₂O.[11][12]
-
Fluorogenic Probe Stock Solution: Prepare a 10 mM stock solution of a probe like Amplex® Red in DMSO.[11]
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer.[11]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of the 2-methylbenzo[d]thiazole derivative in DMSO.
-
Reference Inhibitor Stock Solutions: Prepare stock solutions of clorgyline (for MAO-A) and selegiline or pargyline (for MAO-B) in DMSO.[10][11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO Assay Buffer.
-
Add the test compound in a range of concentrations (serial dilutions). For control wells, add the vehicle (DMSO). For positive control wells, add the appropriate reference inhibitor.
-
Add the MAO-A or MAO-B enzyme to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for resorufin) using a microplate reader.[13] Record measurements at regular intervals for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Conclusion
The available evidence strongly suggests that the 2-methylbenzo[d]thiazole scaffold is a highly promising starting point for the development of potent and selective MAO-B inhibitors. The low nanomolar to sub-micromolar IC50 values reported for its derivatives position this chemical class favorably against established therapeutic agents. For researchers in drug development, the synthesis and evaluation of a focused library of this compound analogs is a scientifically sound strategy. The robust and reproducible fluorometric assay detailed herein provides a clear and effective path for characterizing the selectivity profiles of these novel compounds, a critical step towards identifying new therapeutic candidates for Parkinson's disease and other neurodegenerative disorders.
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Selective Inhibitory Activity against MAO and Molecular Modeling Studies of 2-Thiazolylhydrazone Derivatives | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Methylbenzo[d]thiazol-4-ol
Introduction: The Analytical Imperative for a Privileged Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Methylbenzo[d]thiazol-4-ol, a specific derivative, represents a molecule of significant interest for drug discovery and development. Its therapeutic potential is intrinsically linked to its precise chemical structure, purity, and stability. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for advancing research, ensuring reproducibility, and meeting regulatory standards.
This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of this compound. We move beyond simple procedural descriptions to explain the strategic rationale behind selecting and integrating these methods. Our approach is designed to create a self-validating analytical workflow, where each technique provides a unique and complementary piece of the molecular puzzle, culminating in an unambiguous and robust characterization.
The Core Analytical Toolkit: A Multi-Modal Approach
No single technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, leveraging the strengths of orthogonal (fundamentally different) methods, is the gold standard. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Caption: Integrated workflow for the synthesis, purification, and multi-technique characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Principle & Expertise: NMR is the unparalleled cornerstone of structural elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's magnetic fields, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H NMR confirms the number and types of protons and their neighboring relationships, while ¹³C NMR verifies the carbon backbone.
Expected ¹H NMR Spectral Features for this compound:
-
Methyl Protons (-CH₃): A sharp singlet peak around δ 2.5-2.8 ppm.[2]
-
Aromatic Protons (Ar-H): A series of multiplets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The specific splitting patterns (doublets, triplets) are dictated by their positions relative to each other and the hydroxyl group.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, often between δ 5.0-10.0 ppm. Its position is sensitive to solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to clearly observe the -OH proton.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.[3][4] Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Integrate the peaks to determine the relative ratios of protons.
Mass Spectrometry (MS): The Molecular Weighing Scale
Principle & Expertise: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the confident assignment of the elemental formula.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like our target compound, minimizing fragmentation and ensuring the molecular ion is observed.[2]
Expected MS Data for this compound (C₈H₇NOS):
-
Molecular Formula: C₈H₇NOS
-
Monoisotopic Mass: 165.0248 g/mol
-
Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z 166.0326
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[5]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).[5] Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺. In HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Principle & Expertise: HPLC is the definitive technique for assessing the purity of a compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, a reversed-phase (RP-HPLC) method using a C18 column is the industry standard.[6] The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, typically detected by a UV spectrophotometer.
Caption: Standard experimental workflow for an HPLC system.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). A typical starting point is a 50:50 mixture.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: Scan for the absorbance maximum (λmax) using a UV-Vis spectrophotometer; a common wavelength for benzothiazoles is around 250-300 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.[6]
-
Analysis: Inject the sample and record the chromatogram. The retention time is a characteristic property under fixed conditions, and the peak area is proportional to the concentration. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Principle & Expertise: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency, making the resulting spectrum a unique molecular "fingerprint." This technique is excellent for quickly confirming the presence of key structural motifs like the hydroxyl (-OH), aromatic rings, and the C=N bond of the thiazole ring.[4][7]
Expected FT-IR Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band in the range of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[3]
-
C=N Stretch (Thiazole): A strong absorption around 1580-1650 cm⁻¹.[3]
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.[3]
-
C-O Stretch (Phenolic): A band in the 1200-1260 cm⁻¹ region.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: Use an FT-IR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.
Comparative Summary of Analytical Techniques
| Technique | Information Obtained | Sample Prep | Destructive? | Primary Application |
| NMR Spectroscopy | Precise atomic connectivity, C-H framework, stereochemistry | Solution (5-10 mg) | No | Structure Elucidation |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | Dilute Solution (<1 mg) | Yes (trace amounts) | Identity Confirmation |
| HPLC | Purity, quantification of impurities, retention time | Solution (~1 mg/mL) | No (can be recovered) | Purity Assessment |
| FT-IR Spectroscopy | Presence of key functional groups (molecular fingerprint) | Solid or Solution | No | Functional Group ID |
Conclusion: Building a Self-Validating Characterization Dossier
The characterization of this compound is a process of building a robust, evidence-based case for its identity and quality. Each analytical technique provides a distinct line of evidence that, when combined, creates a self-validating system. NMR defines the structural blueprint, MS confirms the exact mass and formula, FT-IR verifies the presence of essential functional groups, and HPLC provides the definitive measure of purity. For any researcher or drug development professional, mastering the application and interpretation of these techniques is essential for producing high-quality, reliable, and reproducible scientific data.
References
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-
Al-Naiema, I. M., & Abd-Alrazzak, M. H. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Omega. Available at: [Link]
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Jadhav, S. B., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
- Supporting Information for an unspecified chemical synthesis. (n.d.). This source provides representative NMR and ESI-MS data for small organic molecules.
-
Mary, Y. S., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl- in the NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 2-Methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]
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Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
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MassBank. (2023). Record: msbnk-ufz-wana007313d9f1ph. Available at: [Link]
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Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available at: [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in different solvents. Available at: [Link]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
2-Methylbenzo[d]thiazol-4-ol proper disposal procedures
As a Senior Application Scientist, I understand that navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Methylbenzo[d]thiazol-4-ol, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes information from related benzothiazole compounds and general best practices for hazardous waste management to offer a robust operational plan.
Hazard Assessment and Precautionary Measures
Before handling this compound, a thorough risk assessment is crucial. Based on data from similar benzothiazole derivatives, it is prudent to treat this compound with a high degree of caution.[1][2]
Assumed Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Irritation: Potential for serious eye and skin irritation.[1][2]
-
Environmental Hazards: May be harmful to aquatic life.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[4][5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[7] | To protect against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may be a route of toxic exposure.[6][8] |
| Body Protection | A lab coat worn over appropriate personal clothing. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dust or vapors.[7] |
Waste Segregation and Containment
Proper segregation of chemical waste is a cornerstone of safe laboratory practice to prevent dangerous reactions.[9][10]
-
Waste Categorization: this compound waste should be classified as hazardous chemical waste.[11][12]
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure screw-top cap.[9][13]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6][9]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and temporary storage of this compound waste within the laboratory.
-
Initial Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips), in a designated primary container.
-
For solutions, use a dedicated liquid waste container. For solid waste, use a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Satellite Accumulation Area (SAA):
-
Request for Pickup:
Decontamination and Spill Management
Accidents can happen, and preparedness is key to mitigating risks.[4]
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with as much information as possible about the spilled chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Culture of Safety
The responsible disposal of laboratory chemicals like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. [Link]
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Lab Safety Rules and Guidelines. LabManager. [Link]
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Chemical Safety Best Practices in The Lab. Green World Group. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
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A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
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Benzothiazole Safety Data Sheet. A10163. [Link]
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A Strategic Guide to Personal Protective Equipment for 2-Methylbenzo[d]thiazol-4-ol Handling
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Methylbenzo[d]thiazol-4-ol, a compound of interest within the benzothiazole class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing data from structurally similar thiazole derivatives. This document synthesizes that information to provide a comprehensive framework for personal protective equipment (PPE) selection, use, and disposal.
Understanding the Hazard Profile: A Data-Driven Approach
Benzothiazole derivatives, as a class, present a range of potential health hazards. Analysis of analogous compounds such as 2-Amino-4-methylbenzothiazole and other thiazole derivatives indicates the following primary risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation: Can cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.
Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. The core principle is to establish multiple barriers to prevent chemical exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound, with justifications rooted in the known hazards of similar compounds.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards. A face shield is recommended when there is a significant risk of splashing.[3][4][5] | Thiazole derivatives can cause serious eye irritation.[1][2][3] Goggles provide direct protection against splashes, while a face shield offers a broader barrier for the entire face.[4] |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[4] | Nitrile gloves offer good short-term protection against a range of chemicals.[4] They are recommended for handling various hazardous substances.[6] Always inspect gloves before use and dispose of them properly after handling the chemical.[7] |
| Body Protection | A laboratory coat, preferably made of a non-absorbent material. For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is advised.[4] | This protects the skin from accidental contact and prevents contamination of personal clothing.[4] Lab coats should be fully buttoned for maximum coverage.[4] |
| Respiratory Protection | Primary engineering control is the use of a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] | This is to minimize the inhalation of potentially harmful vapors or dust.[3] |
Operational Workflow for PPE Usage
The following workflow illustrates the procedural logic for donning and doffing PPE to ensure containment and minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of this compound and associated materials. All waste generated must be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Segregation: All disposable PPE (gloves, lab coats) and any materials that have come into contact with this compound (e.g., pipette tips, contaminated glassware) must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, sealable container for solid waste. For any liquid waste, use a compatible, sealed container. Ensure containers are properly labeled with the chemical name and hazard symbols.
-
Final Disposal: The sealed hazardous waste containers must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[3][7] Do not dispose of this chemical or its containers in the regular trash or down the drain.[5][8]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their research.
References
- Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
- SAFETY DATA SHEET - 2-Amino-4-methylbenzothiazole. Fisher Scientific.
- SAFETY DATA SHEET - Thiazole. Sigma-Aldrich.
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.
- 2-Methylbenzothiazole - Safety Data Sheet. ChemicalBook.
- 2-Methylbenzothiazole - SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-5-iodobenzothiazole. Sigma-Aldrich.
- 101630 - Benzothiazole Safety Data Sheet. Labkem.
- OSHA Glove Selection Chart. Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
